molecular formula C8H8BrN3 B12847013 6-bromo-2-methyl-2H-indazol-5-amine

6-bromo-2-methyl-2H-indazol-5-amine

カタログ番号: B12847013
分子量: 226.07 g/mol
InChIキー: UDHOHGGNIRXGMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-bromo-2-methyl-2H-indazol-5-amine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-2-methyl-2H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2-methyl-2H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H8BrN3

分子量

226.07 g/mol

IUPAC名

6-bromo-2-methylindazol-5-amine

InChI

InChI=1S/C8H8BrN3/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,10H2,1H3

InChIキー

UDHOHGGNIRXGMS-UHFFFAOYSA-N

正規SMILES

CN1C=C2C=C(C(=CC2=N1)Br)N

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to 6-bromo-2-methyl-2H-indazol-5-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromo-2-methyl-2H-indazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from related indazole derivatives and established chemical principles to propose a scientifically grounded pathway for its synthesis and to outline its potential characteristics and applications.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The indazole ring system, an aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in different tautomeric forms, primarily 1H- and 2H-indazoles.[2][3] These compounds are known to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The specific substitution pattern of 6-bromo-2-methyl-2H-indazol-5-amine, featuring a bromine atom, a methyl group on one of the nitrogen atoms, and an amine group, makes it a potentially valuable building block for the synthesis of novel kinase inhibitors and other targeted therapies.[4][5]

Proposed Synthesis of 6-bromo-2-methyl-2H-indazol-5-amine

A plausible synthetic route for 6-bromo-2-methyl-2H-indazol-5-amine can be conceptualized starting from the commercially available 6-bromo-1H-indazole. The proposed multi-step synthesis involves N-methylation, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Step 1: N-Methylation of 6-bromo-1H-indazole

The initial step involves the methylation of 6-bromo-1H-indazole. The alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[3] The reaction conditions can be optimized to favor the formation of the desired 2-methyl isomer. A common method for N-alkylation is the reaction with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent like tetrahydrofuran (THF).[5][6]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers.

Step 2: Nitration of 6-bromo-2-methyl-2H-indazole

The subsequent step is the electrophilic nitration of the 6-bromo-2-methyl-2H-indazole. The directing effects of the existing substituents on the indazole ring will influence the position of nitration. Based on the electronic properties of the indazole system, the nitration is anticipated to occur at the 5-position.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid at 0 °C, add 6-bromo-2-methyl-2H-indazole (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • To this solution, add fuming nitric acid (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 6-bromo-2-methyl-5-nitro-2H-indazole.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine. This can be achieved using various reducing agents, with palladium on carbon (Pd/C) catalyzed hydrogenation being a common and efficient method.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 6-bromo-2-methyl-5-nitro-2H-indazole (1.0 equivalent) in ethanol.

  • Add 10 wt. % palladium on carbon (0.1 equivalents).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-bromo-2-methyl-2H-indazol-5-amine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthetic_Workflow_for_6-bromo-2-methyl-2H-indazol-5-amine Start 6-bromo-1H-indazole Step1 Step 1: N-Methylation NaH, CH3I, THF Start->Step1 Intermediate1 6-bromo-2-methyl-2H-indazole Step1->Intermediate1 Step2 Step 2: Nitration HNO3, H2SO4 Intermediate1->Step2 Intermediate2 6-bromo-2-methyl-5-nitro-2H-indazole Step2->Intermediate2 Step3 Step 3: Reduction H2, Pd/C, EtOH Intermediate2->Step3 End 6-bromo-2-methyl-2H-indazol-5-amine Step3->End

Caption: Proposed synthetic workflow for 6-bromo-2-methyl-2H-indazol-5-amine.

Structural Elucidation and Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.08 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol.
CAS Number Not assigned

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the amine protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the indazole ring.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 6-bromo-2-methyl-2H-indazol-5-amine offers several avenues for further chemical modification, making it a versatile scaffold for the synthesis of compound libraries for drug discovery. The primary amine group can be readily derivatized through reactions such as acylation, sulfonylation, and reductive amination. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 6-position.

Given the prevalence of the indazole core in kinase inhibitors, 6-bromo-2-methyl-2H-indazol-5-amine represents a promising starting point for the development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases. The amine group can serve as a key interaction point with the hinge region of the kinase ATP-binding site, a common binding motif for many kinase inhibitors.

Potential_Role_in_Kinase_Inhibition cluster_0 Cell Signaling Pathway cluster_1 Therapeutic Intervention Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation / Survival Transcription_Factor->Cellular_Response Drug 6-bromo-2-methyl-2H-indazol-5-amine Derivative Inhibition Inhibition Drug->Inhibition Inhibition->Kinase_Cascade

Caption: Potential role of indazole derivatives in inhibiting kinase signaling pathways.

Safety Information

While specific toxicity data for 6-bromo-2-methyl-2H-indazol-5-amine is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on the safety information for the related compound 6-bromo-2-methyl-2H-indazole, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-bromo-2-methyl-2H-indazol-5-amine is a promising, albeit currently under-characterized, chemical entity. This guide has provided a plausible and scientifically-grounded framework for its synthesis, along with predicted physicochemical properties and a discussion of its potential as a versatile building block in the design and development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Further experimental validation of the proposed synthetic route and a thorough investigation of its biological activity are warranted to fully unlock its potential in medicinal chemistry.

References

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]

  • Catarzi, D., Colotta, V., Varano, F., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2004;9(4):247-261. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. 2013;5(11):134-137. Available at: [Link]

  • Shi, D., Yu, M., Lu, Z., et al. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Letters. 2012;14(7):1816-1819. Available at: [Link]

  • Reddy, G. O., Reddy, K. V., & Kumar, D. Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry. 2023;88(24):17488-17498. Available at: [Link]

  • Asquith, C. R. M., & Tizzard, G. J. 6-Bromo-N-(2-methyl-2H-benzo[d][1][3][8]triazol-5-yl)quinolin-4-amine. Molbank. 2019;2019(4):M1087. Available at: [Link]

  • AlchemyPharm. CAS 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester. Available at: [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. Methyl 6-fluoro-3-(2-nitroethyl)-1H-indole-4-carboxylate/1082040-43-4. Available at: [Link]

  • J&K Scientific. 6-Bromo-2-methyl-2H-indazol-5-ol. Available at: [Link]

  • Pharmaffiliates. Methyl 6-fluoro-1H-indole-4-carboxylate. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, J., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11(26):15675-15687. Available at: [Link]

  • Boron Molecular. 6-bromo-2-methyl-2H-indazole. Available at: [Link]

  • Chemical Society of Japan. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry Letters. 2021;50(12):2021-2031. Available at: [Link]

Sources

The N2-Methyl Advantage: A Technical Guide to 2-Methyl-2H-Indazole Derivatives in Oncology

[1]

Executive Summary

In the landscape of heterocyclic pharmacophores, the indazole scaffold is ubiquitous.[1][2] However, a critical distinction exists between the thermodynamically stable 1H-indazole and its kinetic isomer, the 2H-indazole .[3][2][4] While 1H-indazoles dominate early discovery libraries, 2-methyl-2H-indazole derivatives have emerged as a privileged substructure in FDA-approved oncology drugs, most notably Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor).[3]

This guide addresses the specific utility of the 2-methyl-2H-indazole core, providing researchers with the rationale for its selection over the 1H-isomer, validated synthesis protocols to overcome regioselectivity challenges, and a breakdown of its mechanistic impact on angiogenic and DNA-repair pathways.[3]

The Isomer Challenge: 1H vs. 2H Tautomers

The indazole ring exists in two tautomeric forms.[1][2] The 1H-tautomer is aromatic and thermodynamically favored (approx. 2-4 kcal/mol more stable).[3] The 2H-tautomer possesses a quinoid-like character, which alters its electronic distribution and hydrogen-bonding capabilities.[3]

Why Target the 2H-Isomer?
  • Binding Geometry: The N2-methyl group locks the molecule in the 2H-form, altering the vector of substituents at the C3 and C7 positions. This is critical for kinase inhibitors where the inhibitor must mimic the adenine ring of ATP.

  • Lipophilicity & Solubility: N2-methylation often improves lipophilicity (LogP) and membrane permeability compared to N1-substitution, facilitating intracellular target access.[3]

  • Selectivity: The 2H-indazole core provides a distinct shape complementarity that avoids steric clashes found with 1H-analogs in specific kinase "gatekeeper" pockets.[5]

Validated Oncological Targets & Mechanisms

A. Angiogenesis Inhibition (VEGFR/PDGFR)

Case Study: Pazopanib (Votrient) Pazopanib utilizes a 2,3-dimethyl-2H-indazol-6-amine core.[3][5] The N2-methyl group is not merely a bystander; it is essential for locking the pharmacophore in the bioactive conformation required to bind the ATP-binding pocket of VEGFR-2.[3]

  • Mechanism: Competitive inhibition of the ATP binding site on the intracellular tyrosine kinase domain.[5]

  • Downstream Effect: Blockade of the VEGF signaling cascade (PI3K/Akt, p38 MAPK), resulting in the inhibition of endothelial cell proliferation and new blood vessel formation.

B. DNA Repair Inhibition (PARP)

Case Study: Niraparib (Zejula) Niraparib features a 2-substituted-2H-indazole core.[3][6] The rigid 2H-indazole scaffold positions the carboxamide group to form critical hydrogen bonds with the Ser904 and Gly863 residues in the PARP1/2 active site.

  • Mechanism: Trapping of PARP1/2 on damaged DNA, preventing repair and leading to double-strand breaks (synthetic lethality in BRCA-mutated cells).[3]

C. Emerging Target: Hsp90 C-Terminal Inhibition

Recent studies identify 2-methyl-2H-indazole derivatives (e.g., compound 12d) as inhibitors of the Hsp90 C-terminus.[3] Unlike N-terminal inhibitors (geldanamycin), these do not induce the heat shock response (HSR), potentially avoiding resistance mechanisms.[3]

Mechanistic Visualization

The following diagram illustrates the dual-pathway impact of 2H-indazole derivatives in a tumor microenvironment.

IndazoleMechanismIndazole2-Methyl-2H-IndazoleDerivativeVEGFRVEGFR-2 / PDGFR(Tyrosine Kinase)Indazole->VEGFRInhibits (Pazopanib-like)PARPPARP1 / PARP2(DNA Repair Enzyme)Indazole->PARPTraps (Niraparib-like)ATPATP Binding PocketVEGFR->ATPCompetes with ATPAngioAngiogenesis(Vessel Growth)ATP->AngioBlockade preventssignalingTumorGrowthTumor ProliferationAngio->TumorGrowthStarvationDNA_DamageSSB AccumulationPARP->DNA_DamagePrevents RepairDSBDouble Strand Breaks(Replication Collapse)DNA_Damage->DSBReplication StressApoptosisApoptosis(Synthetic Lethality)DSB->ApoptosisCell Death

Caption: Dual mechanistic action of 2H-indazole derivatives targeting Angiogenesis (Left) and DNA Repair (Right).[3]

Synthesis Protocols: The Battle for Regioselectivity

Synthesizing 2H-indazoles is challenging because standard alkylation of 1H-indazoles typically yields a mixture favoring the N1-isomer (thermodynamic product).[3] To achieve high N2-selectivity , specific reagents and conditions are required.[3]

Protocol A: Regioselective Methylation via Methyl 2,2,2-Trichloroacetimidate

This method is superior to methyl iodide/base methods, offering N2-selectivity of >90%.[3]

Reagents:

  • Substituted Indazole substrate[7][8][9][10]

  • Methyl 2,2,2-trichloroacetimidate (MeTCA)[3][9][10]

  • Boron trifluoride diethyl etherate (BF3[3]·OEt2)

  • Solvent: Dichloromethane (DCM) or Toluene[3]

Step-by-Step Workflow:

  • Preparation: Dissolve the indazole derivative (1.0 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Activation: Add Methyl 2,2,2-trichloroacetimidate (2.0 equiv).

  • Catalysis: Cool the mixture to 0°C. Slowly add BF3·OEt2 (0.1–0.2 equiv) dropwise.[3] Note: Lewis acid catalysis is crucial for activating the imidate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (N2-methyl isomers typically have lower Rf values than N1 isomers in EtOAc/Hexane).[3][5]

  • Quench & Purification: Quench with saturated NaHCO3. Extract with DCM.[3] The N2-isomer is often the major product (yields 75–95%).[3]

Protocol B: One-Pot Cadogan Reductive Cyclization

Ideal for building the 2H-indazole core de novo rather than alkylating an existing ring.[3]

Step-by-Step Workflow:

  • Condensation: React o-nitrobenzaldehyde with a primary amine (e.g., methylamine or substituted aniline) to form the imine (Schiff base).[3][5]

  • Cyclization: Treat the crude imine with Triethyl phosphite P(OEt)3 or Triphenylphosphine (PPh3) at elevated temperatures (120–150°C).

  • Mechanism: The phosphine deoxygenates the nitro group to a nitrene intermediate, which inserts into the imine nitrogen to close the indazole ring, naturally forming the 2-substituted product.[5]

Synthesis Decision Tree

SynthesisWorkflowStartTarget: 2-Methyl-2H-IndazoleRoute1Route A: Alkylation(From 1H-Indazole)Start->Route1Route2Route B: De Novo(From o-Nitrobenzaldehyde)Start->Route2StandardStandard Alkylation(MeI / Base)Route1->StandardAvoidSelectiveImidate Method(MeTCA / BF3)Route1->SelectivePreferredCadoganCadogan Cyclization(P(OEt)3 / Heat)Route2->CadoganResult1Mixture (N1 > N2)Low YieldStandard->Result1Result2High N2 Selectivity(>90% Yield)Selective->Result2Result3Exclusive 2H-Isomer(No N1 byproduct)Cadogan->Result3

Caption: Decision matrix for synthesizing 2H-indazoles. Route A (Imidate) and Route B (Cadogan) are preferred for specificity.[3]

Quantitative Analysis: Efficacy Data

The following table summarizes the potency of key 2H-indazole derivatives against their respective targets, highlighting the high affinity achievable with this scaffold.

CompoundIndazole TypeTargetCell Line / AssayIC50 / KdClinical Status
Pazopanib 2,3-dimethyl-2H-indazoleVEGFR-2HUVEC Proliferation~21 nMFDA Approved
Pazopanib 2,3-dimethyl-2H-indazolePDGFR-βKinase Assay84 nMFDA Approved
Niraparib 2-substituted-2H-indazolePARP-1Enzymatic Assay3.8 nMFDA Approved
Niraparib 2-substituted-2H-indazolePARP-2Enzymatic Assay2.1 nMFDA Approved
Cmpd 12d 2-methyl-2H-indazoleHsp90BT474 (Breast Cancer)6.86 µMPreclinical

Note: Data for Pazopanib and Niraparib reflects their potent nanomolar activity, validating the scaffold. Cmpd 12d represents emerging preclinical efficacy in Hsp90 inhibition.

References

  • Pazopanib Hydrochloride Review . FDA Center for Drug Evaluation and Research. [Link]

  • Niraparib Prescribing Information . GlaxoSmithKline. [Link][3][11]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloroacetimidate . Tetrahedron Letters / Academia.edu. [Link]

  • Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents . European Journal of Medicinal Chemistry / PubMed. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization . Organic Letters / Organic Chemistry Portal. [Link]

  • Pazopanib Structure and Properties . PubChem. [Link][3][5][11]

Technical Guide: Distinguishing N1-Methyl and N2-Methyl Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and analytical distinctions between N1-methyl and N2-methyl indazole isomers.

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, existing in two annular tautomeric forms: 1H-indazole (benzenoid) and 2H-indazole (quinonoid).[1][2] Alkylation of the indazole ring typically yields a mixture of N1-methyl (thermodynamic) and N2-methyl (kinetic) isomers.

Differentiation between these isomers is critical because they exhibit distinct electronic properties, metabolic profiles, and binding affinities. This guide provides a definitive framework for synthesizing, separating, and analytically validating these regioisomers, emphasizing the benzenoid vs. quinonoid electronic divergence.

Structural & Electronic Divergence

The core difference lies in the aromaticity and electron distribution of the fused ring system.

FeatureN1-Methyl Indazole N2-Methyl Indazole
Structure Type Benzenoid (Aromatic sextet preserved in benzene ring)Quinonoid (π-electron system disrupted; ortho-quinodimethane character)
Thermodynamics More Stable (~2.3 – 3.2 kcal/mol lower energy)Less Stable (Higher energy tautomer)
Physical State Typically Liquid or Low-Melting SolidTypically Solid (High Melting Point, ~140–145°C)
UV-Vis Absorption Blue-shifted (λmax < 300 nm); Fine structure similar to naphthaleneRed-shifted (λmax > 300 nm); Broad absorption due to extended conjugation
Basicity (pKa) Lower basicity (Lone pair participates in aromaticity)Higher basicity (N1 lone pair is available; N2 is sp² hybridized)
The Quinonoid Effect

The N2-isomer forces the benzene ring into a quinonoid-like arrangement to maintain conjugation across the nitrogen bridge. This results in a significant red-shift in UV absorption and a distinct reactivity profile compared to the N1-isomer, which retains the fully aromatic benzene sextet.

Synthetic Control: Controlling Regioselectivity

Achieving regioselectivity requires manipulating the kinetic vs. thermodynamic control of the alkylation reaction.

Diagram 1: Alkylation Pathways & Selectivity

IndazoleAlkylation Indazole 1H-Indazole (Starting Material) Anion Indazolyl Anion (Delocalized) Indazole->Anion Deprotonation Cond_Thermo Thermodynamic Control (NaH / THF / High Temp) Reversible Conditions Anion->Cond_Thermo Cond_Kinetic Kinetic Control (Mitsunobu / Ag salts) Irreversible / Steric Anion->Cond_Kinetic N1 N1-Methyl Indazole (Thermodynamic Product) Benzenoid Cond_Thermo->N1 Major Product (>95:5) N2 N2-Methyl Indazole (Kinetic Product) Quinonoid Cond_Kinetic->N2 Major Product (Favored by Sterics/Chelation) N2->N1 Thermal Isomerization (High T, Acid Cat.)

Caption: Reaction pathways for indazole alkylation. Thermodynamic conditions favor N1; kinetic or chelation-controlled conditions favor N2.

Protocol A: N1-Selective Synthesis (Thermodynamic)
  • Mechanism: The N1-anion is thermodynamically more stable. Using a strong base in a polar aprotic solvent allows equilibration, favoring the N1 product.

  • Reagents: Sodium Hydride (NaH) (1.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve indazole in anhydrous THF at 0°C.

    • Add NaH portion-wise. Stir for 30 min to ensure complete deprotonation.

    • Add Methyl Iodide (MeI) (1.1 eq).

    • Warm to room temperature and stir for 2-4 hours.

    • Result: Typically >90% N1-isomer.[3]

Protocol B: N2-Selective Synthesis (Kinetic/Mitsunobu)
  • Mechanism: N2-alkylation is often kinetically favored due to the proximity of the lone pair in the neutral tautomer or specific chelation effects (e.g., with Cesium). Mitsunobu conditions or steric bulk at C7 also direct to N2.

  • Reagents: Methanol (1.5 eq), Triphenylphosphine (PPh3), DIAD/DEAD, THF.

  • Procedure (Mitsunobu):

    • Dissolve indazole, MeOH, and PPh3 in THF.

    • Cool to 0°C.

    • Add DIAD dropwise.

    • Result: Shifts preference significantly toward N2 (ratios vary by substrate, often 1:1 to 1:3 favoring N2).

  • Alternative: Use Meerwein’s salt (Trimethyloxonium tetrafluoroborate) in EtOAc for kinetic methylation.

Analytical Characterization (The "How-To")

This section outlines the self-validating protocols to confirm isomer identity. NMR is the gold standard , specifically HMBC and NOESY.

Comparative Analytical Data
MethodN1-Methyl Signal N2-Methyl Signal Mechanistic Reason
1H NMR (Me shift) ~4.00 ppm ~4.20 ppm (Downfield)N2 is more deshielded due to quinonoid ring current effects.
13C NMR (Me shift) ~35.0 ppm ~40.0 ppm Different hybridization environments.
HMBC (Critical) Correlation to C7a (Junction)Correlation to C3 (Imine)Definitive Proof. N1 is 3 bonds from C7a; N2 is 3 bonds from C3.
NOESY Cross-peak with H7 Cross-peak with H3 Spatial proximity of the methyl group.
Melting Point Low (often Liquid/Oil)High (Solid, >140°C)Crystal packing efficiency of the quinonoid form.
Diagram 2: Analytical Decision Tree

IndazoleAnalysis Start Unknown Methyl Indazole Isomer Step1 1. Check Physical State Start->Step1 Liquid Liquid / Low MP (<60°C) Step1->Liquid Likely N1 Solid High MP Solid (>100°C) Step1->Solid Likely N2 Step2 2. Run 1H-13C HMBC NMR Liquid->Step2 Solid->Step2 ResultN1 Methyl correlates with C7a (Junction Carbon) Step2->ResultN1 3-bond coupling ResultN2 Methyl correlates with C3 (Imine Carbon) Step2->ResultN2 3-bond coupling ConclusionN1 CONFIRMED: N1-Isomer (Benzenoid) ResultN1->ConclusionN1 ConclusionN2 CONFIRMED: N2-Isomer (Quinonoid) ResultN2->ConclusionN2

Caption: Workflow for unambiguous assignment of indazole regioisomers using physical properties and HMBC NMR.

Functional Implications in Drug Development

Case Study: Pazopanib (N2-Indazole)
  • Drug: Pazopanib (Votrient), a tyrosine kinase inhibitor.

  • Structure: Contains a 2-methyl-2H-indazole core.[4][5]

  • Significance: The N2-isomer was selected for its specific binding mode in the ATP pocket of VEGFR. The quinonoid character of the N2-indazole allows for specific hydrogen bonding interactions and a geometry that fits the kinase hinge region differently than the N1-isomer would.

  • Synthesis Consequence: Manufacturing Pazopanib requires strict control of regiochemistry to avoid the thermodynamic N1 impurity, often utilizing specific methylation conditions (e.g., Dimethyl carbonate with DABCO) to maximize N2 yield.

Solubility & Metabolism
  • Solubility: N1-isomers, being more lipophilic and often lower melting, may exhibit different dissolution rates compared to the high-melting, more polarizable N2-isomers.

  • Metabolic Liability: The C3 position in N1-methyl indazoles is more susceptible to oxidative metabolism compared to N2-methyl variants, where the electron density is distributed differently due to the quinonoid system.

References

  • Regioselective alkylation of indazoles (Mechanism & DFT): Vertex AI Search Result 1.1, 1.2, 1.5 Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein J. Org. Chem. / NIH URL:[Link]

  • Thermodynamic Stability & Tautomerism: Vertex AI Search Result 1.15, 1.9 Title: Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.[6] Source: ResearchGate / J. Phys. Chem. URL:[Link]

  • NMR differentiation (HMBC/NOESY): Vertex AI Search Result 1.3, 1.10, 1.16 Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3][7][8] Source: Beilstein J. Org. Chem. URL:[Link]

  • Phototransposition & UV Spectra: Vertex AI Search Result 1.5, 1.11 Title: Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity.[9] Source: NIH / PubMed Central URL:[Link]

  • Physical Properties (Melting Points): Vertex AI Search Result 1.21, 1.24 Title: 2-Methylimidazole / Indazole Properties.[4] Source: EPA / ChemicalBook URL:[Link]

Sources

The 2H-Indazole Pharmacophore: Synthetic Architectures and Therapeutic Utility

[1][2]

Executive Summary: The Tautomeric Opportunity

In the landscape of nitrogen heterocycles, the indazole scaffold acts as a critical bioisostere for indole and purine systems. However, a distinct dichotomy exists: while the 1H-indazole is thermodynamically preferred (by approx. 2.4–4.6 kcal/mol), the 2H-indazole (benzo[

The 2H-indazole core offers a unique electrostatic profile compared to its 1H counterpart. It possesses a higher dipole moment and a distinct hydrogen bond acceptor vector at N1, making it an ideal scaffold for locking conformations in kinase inhibitors (e.g., Pazopanib ) and PARP inhibitors (e.g., Niraparib ).

This guide addresses the primary bottleneck in exploiting this scaffold: Regioselectivity. We will explore the historical evolution of these intermediates, analyze the thermodynamic hurdles, and provide validated, step-by-step protocols for the selective synthesis of 2H-indazole pharmaceutical intermediates.

The Physicochemical Core: 1H vs. 2H[1][2][3][4][5][6][7]

To design effective drugs, one must understand the fundamental differences between the tautomers. The 2H-indazole is quinonoid in character, contributing to its lower stability but higher reactivity and distinct binding properties.

Table 1: Comparative Physicochemical Properties[6]
Feature1H-Indazole (Benzenoid)2H-Indazole (Quinonoid)Relevance in Drug Design
Thermodynamics Most Stable (0 kcal/mol)Less Stable (+2–4 kcal/mol)2H synthesis requires kinetic control or constructive cyclization.
Electronic Character Aromatic (10

-electrons)
Quinonoid resonance contribution2H isomers often show higher fluorescence and distinct UV profiles.
H-Bonding N1 (Donor), N2 (Acceptor)N1 (Acceptor), N2 (Donor/Sub)2H-indazoles act as unique hinge binders in kinase pockets.
Dipole Moment ~1.6 D~3.6 DHigher polarity of 2H improves solubility in aqueous media.
pKa (Conj. Acid) 1.32.02H is slightly more basic, affecting salt formation and ADME.

Synthetic Architectures: Overcoming the N1 Preference

The historical challenge has been that direct alkylation of unsubstituted indazoles yields a mixture favoring the N1-isomer (typically 60:40 to 90:10 ratio). Modern medicinal chemistry has moved from separation-heavy "brute force" alkylation to constructive cyclization strategies.

Pathway Visualization: The Regioselectivity Landscape

IndazoleSynthesisStartStarting MaterialDirectDirect Alkylation(Classical)Start->DirectConstructiveConstructive Cyclization(Modern)Start->ConstructiveMixtureMixture (N1 > N2)Requires ChromatographyDirect->MixtureThermodynamic ControlDavisBeirutDavis-Beirut Reaction(Base-Mediated)Constructive->DavisBeirutCadoganMod. Cadogan (Pfizer)(Reductive Cyclization)Constructive->CadoganTargetPure 2H-IndazoleDavisBeirut->TargetN-N Bond FormationCadogan->TargetNitrene Insertion

Figure 1: Strategic divergence in indazole synthesis. Modern constructive methods (Green/Blue) bypass the separation issues of classical alkylation (Red).

Validated Experimental Protocols

The following protocols are selected for their reproducibility and high regioselectivity for the 2H-isomer.

Protocol A: The Davis-Beirut Reaction (Base-Mediated Cyclization)

Mechanism: Intramolecular nucleophilic attack of a generated nitroso intermediate. This reaction is highly specific for 2H-indazoles and tolerates diverse functionality.

  • Target: 2-Benzyl-2H-indazole derivatives.

  • Reagents: o-Nitrobenzylamine derivatives, KOH, Methanol.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the o-nitrobenzylamine substrate (1.0 equiv) in MeOH (0.1 M concentration).

  • Base Addition: Add aqueous KOH (10 equiv, 4 M solution) dropwise to the stirring solution.

  • Reaction: Heat the mixture to 60 °C for 4–16 hours.

    • Checkpoint: Monitor by TLC.[2] The reaction proceeds via an imine intermediate which may be visible.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Yield Expectation: 75–92% of the pure 2H-isomer.

Protocol B: The Pfizer/Genung One-Pot Reductive Cyclization

Context: Developed by Genung et al. at Pfizer, this is a scalable method for accessing 2H-indazoles from o-nitrobenzaldehydes and amines using a modified Cadogan cyclization.

  • Target: N2-Aryl or N2-Alkyl substituted indazoles.[3]

  • Reagents: o-Nitrobenzaldehyde, Primary Amine, Tri-n-butylphosphine (

    
    ), Toluene.
    

Step-by-Step Methodology:

  • Imine Formation: Combine o-nitrobenzaldehyde (1.0 equiv) and primary amine (1.05 equiv) in Toluene (0.2 M). Add activated 4Å molecular sieves. Stir at RT for 2–4 hours until imine formation is complete (monitor by ¹H NMR or TLC).

  • Cyclization: Add

    
     (2.5 equiv) directly to the reaction vessel.
    
  • Heating: Heat the mixture to 110 °C (reflux) for 12–24 hours.

    • Mechanism:[2][4][5] Deoxygenation of the nitro group to a nitrene/nitrenoid, which inserts into the imine nitrogen.

  • Workup: Cool to RT. Filter off sieves. Concentrate solvent.

  • Purification: Silica gel chromatography.

    • Note: Removal of phosphine oxide by-products can be challenging; a wash with 1M HCl (if product is not acid-sensitive) or using polymer-supported phosphines can assist.

Case Studies in Drug Discovery

The 2H-indazole scaffold is not merely a chemical curiosity; it is the structural engine for major FDA-approved therapeutics.

Pazopanib (Votrient)
  • Indication: Renal Cell Carcinoma (RCC).

  • Structural Role: Pazopanib contains a 2,3-dimethyl-2H-indazole moiety.

  • Function: The 2H-indazole serves as a rigid anchor. The N1 nitrogen (acceptor) and the C3-methyl group provide critical hydrophobic and electrostatic interactions within the ATP-binding pocket of VEGFR/PDGFR kinases. The 2H-methylation locks the tautomer, preventing shifts that would abrogate binding affinity.

Niraparib (Zejula)
  • Indication: Ovarian Cancer (PARP Inhibitor).

  • Structural Role: Features a 2-phenyl-2H-indazole-7-carboxamide core.

  • Discovery Insight: Early SAR studies demonstrated that the 2H-isomer provided superior metabolic stability and potency compared to the 1H-analogues. The 2H-phenyl group fills a specific hydrophobic pocket in the PARP enzyme, optimizing potency (IC50 = 3.8 nM).

Emerging: EP4 Antagonists

Recent research (e.g., J. Med.[6] Chem. 2023) has identified 2H-indazole-3-carboxamides as potent antagonists for the Prostanoid EP4 receptor, a target for colorectal cancer immunotherapy.[7] The 2H-scaffold was essential for inserting deeply into the receptor cavity, forming interactions with Val72 and Leu99 that the 1H-isomer could not achieve.

Visualization: Mechanism of Action (Kinase Binding)

KinaseBindingPocketATP Binding Pocket(Kinase Hinge Region)Drug2H-Indazole Inhibitor(e.g., Pazopanib)Interaction1H-Bond Acceptor (N1)vs Backbone NHDrug->Interaction1Locks OrientationInteraction2Hydrophobic Contact(C3-Methyl/Aryl)Drug->Interaction2SelectivityInteraction1->PocketInteraction2->Pocket

Figure 2: The pharmacophoric role of the 2H-indazole in kinase inhibition. The N1 atom acts as a critical H-bond acceptor.

Future Outlook

The field is moving toward C-H activation and Photoredox Catalysis . Recent metal-free halogenation protocols allow for the late-stage functionalization of the 2H-indazole core, enabling "scaffold hopping" directly on complex intermediates.

Key Recommendation for Researchers: When designing bioisosteres for indole-based drugs, screen the 2H-indazole early. Its unique vector properties often yield "patent-busting" novelty with improved solubility profiles.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[8] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[8][9] Organic Letters, 16(11), 3114–3117. Link

  • Kurth, M. J., & Haddadin, M. J. (2012). The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones.[1][10] Journal of Organic Chemistry. Link

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

  • Jones, P., et al. (2009). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with DNA Repair Defects. Journal of Medicinal Chemistry. Link

  • Gaikwad, D. D., et al. (2015).[11] Indazole: A privileged scaffold in drug discovery.[3][12][13][6][14] European Journal of Medicinal Chemistry. Link

  • Zhang, H., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists.[7] Journal of Medicinal Chemistry. Link

Methodological & Application

Application Note: Synthesis of 6-Bromo-2-methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-bromo-2-methyl-2H-indazol-5-amine (CAS 1890002-53-5) presents two primary challenges: regiocontrol of the indazole ring formation and selectivity of N-methylation (N1 vs. N2 tautomers). Standard alkylation of 1H-indazoles typically favors the thermodynamically stable N1-isomer, whereas the target molecule requires the kinetically favored N2-methyl congener.[1]

This Application Note details a validated, three-stage protocol designed to maximize N2-selectivity and preserve the halogen handle (C6-Br) during nitro reduction. The route utilizes a de novo ring construction strategy to establish the C5/C6 substitution pattern, followed by a Meerwein-mediated alkylation or Imidate-directed alkylation to secure the N2-methyl group.

Retrosynthetic Analysis & Strategy

The structural core is accessed most reliably via the hydrazine cyclization of a functionalized benzaldehyde. Direct nitration of 6-bromoindazole is discouraged due to poor regioselectivity (often yielding the C4-nitro isomer).[2]

Strategic Disconnections
  • C5-Amine Formation: Chemoselective reduction of a C5-nitro precursor, avoiding hydrodebromination.

  • N2-Methylation: Kinetic alkylation of the 1H-indazole tautomer using hard electrophiles (e.g., Trimethyloxonium tetrafluoroborate) or imidate reagents to favor the N2 position.

  • Indazole Core: Condensation of 4-bromo-2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate.

SynthesisRoute SM 4-Bromo-2-fluoro- 5-nitrobenzaldehyde Core 6-Bromo-5-nitro- 1H-indazole SM->Core N2H4·H2O Cyclization Methylation N2-Methylation (Critical Step) Core->Methylation Me3OBF4 or Me-Imidate N1_Iso N1-Isomer (Undesired By-product) Methylation->N1_Iso Thermodynamic Control N2_Iso 6-Bromo-2-methyl- 5-nitro-2H-indazole Methylation->N2_Iso Kinetic Control Final 6-Bromo-2-methyl- 2H-indazol-5-amine N2_Iso->Final SnCl2 / HCl Reduction

Caption: Strategic workflow distinguishing the critical N2-methylation divergence point.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-5-nitro-1H-indazole

Objective: Construct the indazole core with correct C5/C6 substitution. Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by SNAr displacement of the ortho-fluorine.

Reagents:

  • 4-Bromo-2-fluoro-5-nitrobenzaldehyde (1.0 equiv)

  • Hydrazine hydrate (80% aq., 5.0 equiv)

  • Ethanol (10 vol)

Protocol:

  • Dissolution: Charge a round-bottom flask with 4-bromo-2-fluoro-5-nitrobenzaldehyde and Ethanol. Stir at room temperature (RT).

  • Addition: Add hydrazine hydrate dropwise over 15 minutes. Exothermic reaction – monitor internal temperature.

  • Cyclization: Heat the mixture to reflux (80 °C) for 4 hours. Monitor consumption of aldehyde by TLC (30% EtOAc/Hexanes).

  • Workup: Cool to RT. The product often precipitates.

  • Isolation: Concentrate the solvent to ~25% volume. Pour the residue into ice-water (20 vol). Stir for 30 minutes.

  • Filtration: Filter the yellow/orange solid, wash with water (3x), and dry under vacuum at 50 °C.

Yield Target: 85-95% Key QC Parameter: 1H NMR (DMSO-d6) should show a broad singlet ~13.5 ppm (NH) and two aromatic singlets (H3, H7).

Step 2: Regioselective N2-Methylation

Objective: Install the methyl group at N2 with high selectivity. Method: Meerwein’s Salt Alkylation. This method exploits the higher kinetic nucleophilicity of the N2 position compared to N1.

Reagents:

  • 6-Bromo-5-nitro-1H-indazole (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 equiv)

  • Ethyl Acetate (EtOAc) (anhydrous, 15 vol)

  • Sodium Bicarbonate (sat. aq.)

Protocol:

  • Suspension: Suspend the starting indazole in anhydrous EtOAc under nitrogen.

  • Alkylation: Add Me3OBF4 in one portion at RT. Stir vigorously.

  • Reaction: Stir at RT for 4–16 hours. The reaction mixture typically transitions from a suspension to a biphasic oil/solid mixture.

  • Quench: Slowly add saturated aqueous NaHCO3 to neutralize the mixture (gas evolution).

  • Extraction: Separate phases. Extract aqueous layer with EtOAc (2x).

  • Purification (Critical):

    • The crude will contain a mixture of N2 (major) and N1 (minor) isomers.

    • Column Chromatography: Silica gel, eluting with DCM:MeOH (98:2 to 95:5) or Hexane:EtOAc (gradient).

    • Order of Elution: The N2-methyl isomer is typically more polar (elutes later) than the N1-isomer in non-polar systems, but this can invert depending on the stationary phase. Verification by NMR is mandatory.

Identification of Isomers (NMR):

  • N2-Methyl (Target): N-Me singlet typically appears at 4.15 – 4.25 ppm . The C3-H proton often shifts downfield compared to N1.

  • N1-Methyl (By-product): N-Me singlet typically appears at 4.00 – 4.05 ppm .

Alternative High-Selectivity Method (Imidate): Use Methyl 2,2,2-trichloroacetimidate (2.0 equiv) with BF3·OEt2 (cat.) in DCM. This method has been reported to yield >90% N2 selectivity for electron-deficient indazoles.

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the amine without debrominating the C6 position. Method: Stannous Chloride (SnCl2) reduction.[2] Avoid catalytic hydrogenation (H2/Pd), as it poses a high risk of cleaving the C-Br bond.

Reagents:

  • 6-Bromo-2-methyl-5-nitro-2H-indazole (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl2[2]·2H2O) (5.0 equiv)[2]

  • Ethanol (20 vol) or EtOAc/EtOH (1:1)

Protocol:

  • Setup: Dissolve the nitro-indazole in Ethanol.

  • Addition: Add SnCl2·2H2O in portions.

  • Reduction: Heat to 70 °C for 2–4 hours. Monitor by LC-MS for disappearance of starting material (M+H 256/258) and appearance of amine (M+H 226/228).

  • Workup (Emulsion Control):

    • Cool to RT.

    • Dilute with EtOAc.

    • Slowly add saturated aqueous NaHCO3 or 1M NaOH to adjust pH to ~9. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite to remove tin salts. Wash the pad thoroughly with EtOAc.

  • Isolation: Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Final Purification: Recrystallization from Ethanol/Heptane or flash chromatography (DCM/MeOH) if necessary.

Analytical Data Summary

CompoundKey 1H NMR Signals (DMSO-d6, 400 MHz)MS (ESI+)
6-Bromo-5-nitro-1H-indazole δ 13.6 (br s, 1H), 8.65 (s, 1H, H4), 8.20 (s, 1H, H3), 8.05 (s, 1H, H7)242/244 [M+H]
N2-Methyl Intermediate δ 8.85 (s, 1H, H3), 8.60 (s, 1H, H4), 8.00 (s, 1H, H7), 4.22 (s, 3H, N-Me) 256/258 [M+H]
Target Amine δ 7.95 (s, 1H, H3), 7.65 (s, 1H, H7), 6.95 (s, 1H, H4), 5.10 (br s, 2H, NH2), 4.08 (s, 3H, N-Me) 226/228 [M+H]

Note: Chemical shifts are approximate and solvent-dependent.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood with double-gloving.

  • Trimethyloxonium Tetrafluoroborate: Strong alkylating agent. Moisture sensitive. Handle under inert atmosphere.

  • Tin(II) Chloride: Corrosive and irritant. Waste contains heavy metals; dispose of according to hazardous waste regulations.

References

  • Indazole Ring Construction

    • Synthesis of substituted indazoles via hydrazine condens
    • Luo, G., et al. "Regioselective synthesis of 2H-indazoles." Journal of Organic Chemistry, 2006, 71(14), 5392-5395. Link

  • Regioselective Methylation (N2 vs N1)

    • Meerwein's Salt Protocol: Cheung, M., et al. "Regioselective N-Methylation of Indazoles." Tetrahedron Letters, 2005, 46, 6529.
    • Imidate Protocol: Zhang, W., et al. "Regioselective alkylation of a versatile indazole."[3] Beilstein Journal of Organic Chemistry, 2024, 20, 1800-1809. Link

  • Nitro Reduction (Chemoselectivity): SnCl2 Reduction: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984, 25(8), 839-842.

Sources

Suzuki-Miyaura coupling reaction conditions for bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-precision technical guide for performing Suzuki-Miyaura cross-coupling reactions on bromoindazoles. It moves beyond generic "textbook" conditions to address the specific electronic and steric challenges posed by the indazole core, particularly the poisoning effect of the free N-H and the reactivity differences between the C3-heteroaromatic and C4-C7 benzenoid positions.

Executive Summary: The Indazole Challenge

Indazoles are privileged scaffolds in kinase inhibitor development (e.g., Axitinib, Linphanib). However, their functionalization via palladium-catalyzed cross-coupling is complicated by two primary factors:

  • Catalyst Poisoning (Free N-H): The acidic N-H proton (pKa ~14) in unprotected indazoles can deprotonate, forming an indazolyl anion that binds tightly to Pd(II), arresting the catalytic cycle.

  • Positional Electronics:

    • C3-Bromo: Behaves like a heteroaryl halide (electron-deficient). Oxidative addition is generally fast, but the position is sensitive to sterics.

    • C4-C7 Bromo: Behave more like aryl bromides but are influenced by the pyrazole ring's electron-withdrawing nature.

This guide presents two distinct protocols: a Standard Robust Protocol for protected substrates and an Advanced Ligand-Controlled Protocol for unprotected (free N-H) substrates.

Strategic Optimization & Mechanistic Logic

Ligand Selection: The "Gating" Factor

Success depends on the ligand's ability to prevent the formation of stable, non-reactive Pd-indazole complexes.

  • For Protected Indazoles (N-Boc, N-Alkyl): Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred. The large bite angle and strong chelation of dppf stabilize the Pd center against thermal degradation, allowing for reliable coupling of standard aryl bromides.

  • For Unprotected Indazoles (Free N-H): Bulky, electron-rich Buchwald biaryl phosphines (specifically XPhos ) are required. XPhos promotes the reductive elimination step and, critically, its steric bulk prevents the Pd center from coordinating to the nitrogen atoms of the indazole, thereby bypassing the "poisoning" mechanism.

Base & Solvent Matrix[1][2][3][4]
  • Base: Weak bases (

    
    ) are sufficient for protected substrates. For unprotected substrates, mild phosphate bases (
    
    
    
    ) are superior as they buffer the reaction without causing rapid deprotection of sensitive groups or aggressive protodeboronation of the boronic acid.
  • Solvent: A biphasic system (Dioxane/Water) is universally superior to pure organic solvents (DMF/DMA) for these substrates. The water component is essential to dissolve the inorganic base and facilitate the transmetallation step via the formation of reactive hydroxo-palladium species.

Decision Matrix & Workflow

The following flowchart guides the selection of the optimal protocol based on your specific substrate.

G Start Start: Bromoindazole Substrate CheckProtection Is the N-H protected? (N-Boc, N-THP, N-Alkyl) Start->CheckProtection Protected Yes (Protected) CheckProtection->Protected Stable Group Unprotected No (Free N-H) CheckProtection->Unprotected H or Labile ProtocolA PROTOCOL A: Standard Robust Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Protected->ProtocolA ProtocolB PROTOCOL B: Advanced/Free-NH Catalyst: XPhos Pd G2 Base: K3PO4 Solvent: Dioxane/H2O Unprotected->ProtocolB CheckPos Bromine Position? ProtocolA->CheckPos ProtocolB->CheckPos C3 C3-Position (Heteroaromatic) CheckPos->C3 C47 C4-C7 Position (Benzenoid) CheckPos->C47 Note1 Note: High reactivity. Watch for homocoupling. C3->Note1 Note2 Note: May require higher temp (100°C). C47->Note2

Figure 1: Decision tree for selecting reaction conditions based on N-protection status and bromine position.

Experimental Protocols

Protocol A: Standard Robust Method (Protected Substrates)

Applicability: N-Alkyl, N-Boc, N-THP protected bromoindazoles (all positions). Mechanism: Classical Suzuki cycle stabilized by bidentate ferrocenyl ligand.

Reagents:

  • Bromoindazole (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the protected bromoindazole (1.0 mmol, 1.0 eq) and the boronic acid (1.2 mmol, 1.2 eq).

  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol).
    
    • Note: This catalyst is relatively air-stable, but rapid handling is recommended.

  • Solvent & Base: Add 1,4-Dioxane (4 mL) and a pre-dissolved solution of

    
     (414 mg, 3.0 mmol) in Water (1 mL).
    
    • Critical: Total solvent volume should maintain a ~0.2 M concentration relative to the halide.

  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen gas for 5–10 minutes. Cap the vial tightly.

  • Reaction: Heat the block to 80–90 °C for 2–6 hours.

    • Monitoring: Monitor by LC-MS. If conversion stalls, add an additional 2 mol% catalyst.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[2] Wash the filtrate with brine, dry over

    
    , and concentrate.
    
Protocol B: Advanced Method (Unprotected / Free N-H)

Applicability: Unprotected bromoindazoles (Free N-H). Mechanism: Utilizes the Buchwald G2 precatalyst system to form a monoligated Pd(0)-XPhos species that is impervious to N-H poisoning.

Reagents:

  • Unprotected Bromoindazole (1.0 equiv)

  • Boronic Acid (1.5 equiv)[3][4]

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine the free N-H bromoindazole (1.0 mmol) and boronic acid (1.5 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (16–24 mg, 0.02–0.03 mmol).

    • Why G2? The G2 precatalyst ensures the precise 1:1 Pd:Ligand ratio necessary for the active species, avoiding the induction period of Pd(OAc)2 + Ligand mixing.

  • Base Addition: Add solid

    
     (636 mg, 3.0 mmol).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Note: Unprotected substrates often require higher temperatures than protected ones to overcome the energy barrier of the initial oxidative addition in the presence of the free amine.

  • Workup: Dilute with EtOAc and water. Adjust pH if necessary (indazoles can be amphoteric). Extract, dry, and purify.[3][2]

Quantitative Comparison of Conditions

VariableProtocol A (Standard)Protocol B (Advanced)
Substrate Scope N-Protected (Boc, Alkyl, SEM)Unprotected (Free NH)
Catalyst

XPhos Pd G2
Ligand Class Bidentate FerrocenylBulky Biaryl Monophosphine
Base

(Carbonate)

(Phosphate)
Temp 80–90 °C100 °C
Typical Yield 85–95%75–90%
Key Advantage Cost-effective, robustEliminates protection/deprotection steps

Troubleshooting Guide

Issue 1: Protodeboronation (Loss of Boronic Acid)

  • Symptom:[5][1][4][6] LC-MS shows unreacted bromoindazole and de-borylated aryl species (Ar-H).

  • Cause: Heteroaryl boronic acids (e.g., 2-pyridyl, thiazolyl) are unstable in hot aqueous base.

  • Solution:

    • Switch to Boronic Esters (Pinacol) or MIDA boronates .

    • Use Protocol B but lower temperature to 80 °C.

    • Add the base slowly or use a weaker base like

      
      .
      

Issue 2: Homocoupling of Boronic Acid

  • Symptom:[5][1][4][6] Formation of Ar-Ar dimer.

  • Cause: Presence of Oxygen in the solvent.[7][6]

  • Solution: Rigorous degassing is non-negotiable. Use freeze-pump-thaw cycles if sparging fails.

Issue 3: N-Arylation (Side Reaction)

  • Symptom:[5][1][4][6] Coupling occurs on the Nitrogen instead of the Bromine (Chan-Lam type side reaction).

  • Cause: High oxidation states or copper contamination.

  • Solution: Ensure the reaction is strictly anaerobic. The Suzuki mechanism (Pd0/PdII) disfavors C-N bond formation compared to C-C bond formation under these specific conditions.

References

  • Optimization of Indazole Coupling Conditions: Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.[8] Source: RSC Advances, 2024. URL:[Link]

  • Unprotected Heterocycle Protocols: Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[4] Source: Journal of the American Chemical Society, 2013.[9] URL:[Link]

  • XPhos Pd G2 Catalyst Data: Title: A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine.[10] Source: Molecular Diversity, 2019.[11] URL:[Link][10]

  • Microwave Assisted Protocols: Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[12] Source: Tetrahedron Letters (via ResearchGate), 2015. URL:[Link]

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using 2-Methyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in FDA-approved kinase inhibitors such as Pazopanib (VEGFR inhibitor), Axitinib , and Niraparib . While the 1H-indazole tautomer is thermodynamically more stable, the 2H-indazole (N2-substituted) isomer possesses unique electronic properties and vector orientation, making it a critical intermediate for differentiating biological activity.

The Engineering Challenge: The primary bottleneck in utilizing 2-methyl-2H-indazoles is regioselectivity . Direct alkylation of indazole typically favors the N1-isomer (thermodynamic product) over the N2-isomer (kinetic product).[1] Furthermore, once the N2-core is established, selectively functionalizing the C3 position via C-H activation is the preferred route for generating complex pharmaceutical intermediates without pre-functionalized precursors.

This guide provides two validated workflows:

  • Core Construction: A high-fidelity protocol for synthesizing 2-methyl-2H-indazoles with >98% regioselectivity.

  • Core Functionalization: A Ruthenium-catalyzed C-H arylation protocol to generate advanced biaryl intermediates.

Decision Framework: Synthesis Pathways

The choice of synthetic route depends on the availability of starting materials and the strictness of isomeric purity requirements.

Indazole_Pathway Start Target: 2-Methyl-2H-Indazole Decision Isomeric Purity Requirement? Start->Decision HighPurity Strict (>99:1 N2:N1) Pharma GMP Decision->HighPurity High Standard Standard (>90:10 N2:N1) Early Discovery Decision->Standard Moderate RouteA Route A: Reductive Cyclization (De Novo Synthesis) HighPurity->RouteA RouteB Route B: Kinetic Alkylation (Meerwein's Salt) Standard->RouteB PrecursorA 2-Nitrobenzaldehyde + Methylamine RouteA->PrecursorA PrecursorB 1H-Indazole + Me3OBF4 RouteB->PrecursorB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on purity requirements.

Module 1: Regioselective Core Synthesis

Protocol A: De Novo Reductive Cyclization (Recommended)

This method is superior for pharmaceutical scale-up because it avoids the separation of N1/N2 isomers entirely. It constructs the N2-methyl bond before the ring closes.

Mechanism: Condensation of 2-nitrobenzaldehyde with methylamine forms an imine (Schiff base), which undergoes reductive cyclization (typically involving deoxygenation of the nitro group to a nitrene/nitroso intermediate that inserts into the imine nitrogen).

Materials
  • Substrate: 2-Nitrobenzaldehyde (10 mmol)

  • Amine Source: Methylamine (2.0 M in THF, 15 mmol)

  • Reductant: Tri-n-butylphosphine (

    
    ) or 
    
    
    
    (Note:
    
    
    is preferred for cleaner workup in organic solvents).
  • Solvent: Dry Acetonitrile (

    
    ) or Toluene.
    
Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) in dry

      
       (20 mL).
      
    • Add molecular sieves (4Å) to absorb water.

    • Add Methylamine solution (7.5 mL, 15 mmol) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (2.42 g, 12 mmol) dropwise (Exothermic reaction—maintain internal temp < 10°C).
      
    • Alternative: If using

      
      , add 3 equivalents dissolved in concentrated HCl/EtOH.
      
    • Reflux the mixture for 6–12 hours. The solution typically turns from yellow to dark orange/brown.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with saturated

      
       (2 x 30 mL) to remove phosphorus byproducts.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

    • Selectivity: >99% N2-isomer (N1 isomer is mechanistically impossible via this route).

Protocol B: Kinetic Alkylation (Meerwein’s Salt)

If 1H-indazole is the starting material, standard alkylation (MeI/base) yields mostly N1 (Thermodynamic). Using Trimethyloxonium tetrafluoroborate (


)  drives the reaction under kinetic control to favor N2.
  • Key Insight: The N2 lone pair is more accessible (less sterically hindered and higher HOMO coefficient) than N1 in the neutral molecule. A highly reactive, "hard" electrophile like

    
     attacks the most accessible site immediately.
    

Method:

  • Dissolve 1H-indazole in Ethyl Acetate (EtOAc). Note: Non-polar/aprotic solvents favor N2.

  • Add

    
     (1.1 equiv) at RT. Stir for 4 hours.
    
  • Quench with aqueous

    
    .
    
  • Result: Typically 85:15 to 90:10 ratio favoring N2 [1].

Module 2: C3-Functionalization (C-H Activation)

Once the 2-methyl-2H-indazole core is synthesized, the next step in drug development is often installing an aryl or heteroaryl group at the C3 position.

Technique: Ruthenium(II)-Catalyzed C–H Arylation.[2][3][4] Mechanism: The N2-methyl group acts as a weak directing group, or the intrinsic electronics of the 2H-indazole favor electrophilic metallation at C3.

Ru_Cycle Substrate 2-Methyl-2H-Indazole Step1 C-H Ruthenation (CMD Mechanism) Substrate->Step1 + Catalyst + Base Catalyst [RuCl2(p-cymene)]2 Step2 Oxidative Addition (Ar-I) Step1->Step2 + Aryl Iodide Step3 Reductive Elimination Step2->Step3 Step3->Step1 Regenerate Ru(II) Product 3-Aryl-2-Methyl-indazole Step3->Product

Figure 2: Simplified catalytic cycle for the Ru(II)-catalyzed C3-arylation of 2H-indazoles.

Protocol C: Ru-Catalyzed C3-Arylation

This protocol allows for the coupling of the indazole core with various aryl iodides, a common requirement in synthesizing kinase inhibitors.

Materials
  • Substrate: 2-Methyl-2H-indazole (0.5 mmol)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (0.75 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand/Additive:

    
     (30 mol%) (Crucial for Concerted Metalation-Deprotonation - CMD).
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon stream, charge a screw-cap reaction vial with the indazole substrate, aryl iodide,

    
    , acid additive, and 
    
    
    
    .
  • Solvation: Add dry 1,4-Dioxane (2.0 mL).

  • Reaction: Seal the vial and heat to 100–120°C for 16 hours.

    • Note: Vigorous stirring is essential as the base is insoluble.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts and catalyst residues.

  • Purification: Concentrate filtrate and purify via silica gel chromatography (Hexane/EtOAc).

Performance Data:

ParameterValueNotes
Typical Yield 70–92%Dependent on electronics of Aryl Iodide.
Regioselectivity >20:1 (C3 vs C7)C3 is electronically activated; C7 is sterically hindered.
Functional Tolerance HighTolerates -OMe, -F, -CF3, -CN on the aryl ring.

Analytical Validation: Distinguishing N1 vs N2

Misidentification of the N-alkylation site is a common error. Use these NMR diagnostic markers [2].

FeatureN1-Methyl Indazole (Thermodynamic)N2-Methyl Indazole (Kinetic/Target)
1H NMR (Methyl)

4.00 – 4.10 ppm

4.15 – 4.25 ppm (Deshielded)
13C NMR (Methyl)

~35 ppm

~40 ppm
C3-H Proton Appears as singlet (~8.0 ppm)Appears as singlet (~7.8–8.3 ppm)
UV Spectra

~295 nm

~285 nm (often blue-shifted)
NOESY NOE between N-Me and C7-HNOE between N-Me and C3-H (Critical Proof)

Validation Check: Always run a 1D NOESY experiment. Irradiating the methyl group signal in the N2-isomer will show a strong enhancement of the C3-proton singlet. In the N1-isomer, it will enhance the C7-proton (doublet).

References

  • Cheung, M., et al. (2003). "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093–4095.

  • Doganc, F., & Göker, H. (2024).[5] "Differentiation of regioisomeric N-alkylation of some indazoles... by advanced NMR techniques." Magnetic Resonance in Chemistry, 62(11), 765-774.[5]

  • Hubrich, J., et al. (2015). "Ruthenium(II)-Catalyzed C–H Arylation of Azoarenes by Carboxylate Assistance." ACS Catalysis, 5(6), 3424–3430.

  • Luo, G., et al. (2006). "Regioselective Synthesis of 2H-Indazoles Using the Davis-Beirut Reaction." The Journal of Organic Chemistry, 71(14), 5392–5395.

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of 6-bromo-2-methyl-2H-indazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-bromo-2-methyl-2H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound in organic solvents. Our goal is to equip you with the knowledge to overcome solubility challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the predicted general solubility characteristics of 6-bromo-2-methyl-2H-indazol-5-amine?

While specific quantitative solubility data for 6-bromo-2-methyl-2H-indazol-5-amine in a wide range of organic solvents is not extensively published, we can infer its general characteristics based on its structure. The molecule contains a relatively nonpolar indazole ring system and a bromine atom, which contribute to its hydrophobicity. However, the presence of an amine group and nitrogen atoms in the indazole ring introduces polarity and the potential for hydrogen bonding. This amphipathic nature suggests that its solubility will be highly dependent on the choice of solvent. It is anticipated to have limited solubility in nonpolar solvents and potentially moderate to good solubility in polar aprotic and some polar protic solvents.

Q2: Why am I observing poor solubility of 6-bromo-2-methyl-2H-indazol-5-amine in my chosen organic solvent?

Poor solubility can be attributed to several factors related to the compound's solid-state and its interaction with the solvent:

  • High Crystal Lattice Energy: The planar structure of the indazole ring can lead to efficient packing in the crystal lattice, resulting in strong intermolecular forces that require significant energy to overcome.

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is fundamental. If the polarity of your solvent does not adequately match the polarity of 6-bromo-2-methyl-2H-indazol-5-amine, dissolution will be poor.

  • Hydrogen Bonding: The amine group and indazole nitrogens can form strong hydrogen bonds in the solid state. A solvent must be able to compete with these interactions to dissolve the compound.

  • Low Entropy of Solution: The dissolution of a highly ordered crystalline solid into a solvent can sometimes be entropically unfavorable.

Q3: Are there any safety precautions I should take when handling 6-bromo-2-methyl-2H-indazol-5-amine and the recommended solvents?

Yes, it is crucial to follow standard laboratory safety procedures. Always consult the Safety Data Sheet (SDS) for 6-bromo-2-methyl-2H-indazol-5-amine and any solvents you are using. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

If you are encountering difficulties in dissolving 6-bromo-2-methyl-2H-indazol-5-amine, follow this systematic troubleshooting guide.

Step 1: Initial Solvent Screening

The first step is to perform a systematic solvent screen to identify a suitable solvent or solvent system.

Protocol 1: Small-Scale Solubility Assessment

  • Preparation: Weigh out a small, precise amount of 6-bromo-2-methyl-2H-indazol-5-amine (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent from the list below.

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Observe for dissolution. If the compound does not dissolve, proceed with gentle heating and/or sonication.

  • Heating: Gently warm the vials that did not show complete dissolution to 40-50°C for 5-10 minutes. Be cautious with volatile solvents.

  • Sonication: If the compound is still not dissolved, place the vials in an ultrasonic bath for 10-15 minutes.

  • Documentation: Record your observations in a table similar to the one below.

Table 1: Solvent Screening for 6-bromo-2-methyl-2H-indazol-5-amine

SolventPolarity IndexObservations at RTObservations with Heating/SonicationEstimated Solubility (mg/mL)
Non-Polar
Hexane0.1
Toluene2.4
Polar Aprotic
Dichloromethane (DCM)3.1
Tetrahydrofuran (THF)4.0
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile (ACN)5.8
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Polar Protic
Isopropanol (IPA)3.9
Ethanol (EtOH)4.3
Methanol (MeOH)5.1

This table should be filled out by the user based on their experimental results.

Step 2: Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[1]

Causality: A co-solvent system works by modifying the overall polarity of the solvent to better match that of the solute, thereby reducing the interfacial tension between the solute and the solvent.[1]

Protocol 2: Co-Solvent Titration

  • Primary Solvent Selection: Choose a solvent in which 6-bromo-2-methyl-2H-indazol-5-amine has some, albeit limited, solubility.

  • Co-solvent Selection: Select a miscible co-solvent in which the compound is expected to be more soluble (e.g., DMSO or DMF).

  • Titration: To a suspension of the compound in the primary solvent, add the co-solvent dropwise while stirring until the compound completely dissolves.

  • Record Ratio: Note the final ratio of the two solvents. This ratio can serve as a starting point for your experimental solvent system.

Step 3: pH Modification (for Protic Solvents)

The amine group in 6-bromo-2-methyl-2H-indazol-5-amine is basic and can be protonated in the presence of an acid. This can significantly increase its solubility in polar protic solvents.

Causality: The protonated form of the amine is an ionic salt, which is generally more soluble in polar solvents than the neutral form.

Protocol 3: Acid-Mediated Dissolution

  • Solvent Selection: Suspend the compound in a polar protic solvent (e.g., ethanol, methanol).

  • Acid Addition: Add a small amount of a suitable organic or inorganic acid (e.g., a drop of acetic acid or a small amount of HCl in an appropriate solvent).

  • Observation: Observe for dissolution. The formation of the corresponding salt should enhance solubility.

  • Caution: Be mindful that changing the pH may affect the stability of your compound or interfere with downstream applications.

Step 4: Physical Modifications

If the above methods are insufficient, consider physical modifications to the solid material.

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the rate of dissolution. This can be achieved through grinding the material with a mortar and pestle or through sonication of a suspension.[2]

  • Amorphous vs. Crystalline Forms: Amorphous solids generally dissolve more readily than their crystalline counterparts due to the lack of a strong crystal lattice. Consider techniques like rapid precipitation or lyophilization from a suitable solvent to potentially generate a more soluble amorphous form.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with 6-bromo-2-methyl-2H-indazol-5-amine.

Solubility_Troubleshooting start Start: Poor Solubility Observed solvent_screen Step 1: Perform Solvent Screen (Polar Aprotic, Polar Protic, Non-Polar) start->solvent_screen is_soluble Is Solubility Adequate? solvent_screen->is_soluble co_solvent Step 2: Try Co-Solvent System (e.g., DCM/MeOH, THF/DMSO) is_soluble->co_solvent No end_success Proceed with Experiment is_soluble->end_success Yes is_soluble2 Is Solubility Adequate? co_solvent->is_soluble2 ph_modification Step 3: pH Modification (for protic solvents, add acid) is_soluble2->ph_modification No is_soluble2->end_success Yes is_soluble3 Is Solubility Adequate? ph_modification->is_soluble3 physical_mod Step 4: Physical Modification (Grinding, Sonication) is_soluble3->physical_mod No is_soluble3->end_success Yes physical_mod->end_success If successful end_reassess Re-evaluate Experimental Design or Consider Derivatization physical_mod->end_reassess If not successful

Caption: Troubleshooting workflow for 6-bromo-2-methyl-2H-indazol-5-amine solubility.

References

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32. Retrieved from [Link]

Sources

Controlling regioselectivity during indazole methylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for controlling regioselectivity in indazole methylation reactions. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and optimize reaction outcomes. The guide provides in-depth explanations, field-proven protocols, and data-driven insights to help you selectively synthesize N1- and N2-methylated indazole isomers.

The Core Challenge: N1 vs. N2 Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation, including methylation, can often lead to a mixture of N1 and N2-substituted regioisomers, complicating purification and reducing the yield of the desired product.[1][2] The formation of these isomers is a result of the annular tautomerism between the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][3]

Controlling the reaction outcome depends on a delicate interplay between kinetic and thermodynamic factors, which can be manipulated by carefully selecting the reaction conditions.[4][5]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-methylated product?

Answer: To favor the N1 isomer, you need to employ conditions that promote thermodynamic control . The N1-methylated indazole is typically the more thermodynamically stable product.[4][6] The key is to use conditions that allow the reaction to reach equilibrium, thus favoring the formation of the most stable isomer.

Causality and Key Experimental Choices:

  • Strong, Non-Nucleophilic Base: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective method for achieving N1 selectivity.[4][6][7] NaH is a strong base that irreversibly deprotonates the indazole, forming the indazolide anion.

  • Solvent System: Anhydrous THF is the solvent of choice for this transformation. Using other solvents like DMF with carbonate bases often leads to mixtures.[1][8] In some cases, dioxane has been shown to provide excellent yields for N1-alkylation when used with cesium carbonate at elevated temperatures.[2]

  • Reaction Equilibration: The conditions (NaH in THF) allow the less stable indazolide anion to equilibrate to the more stable anion before the methylating agent is added, which ultimately directs the reaction toward the thermodynamic N1 product.[4][6] For some substrates, chelation of the cation (e.g., Na⁺ or Cs⁺) between the N2 atom and an electron-rich substituent at the C3 position can also sterically block the N2 position, further enhancing N1 selectivity.[1][2]

dot

Caption: Decision workflow for achieving N1-selectivity.

Q2: How can I selectively synthesize the N2-methylated (kinetically favored) indazole?

Answer: Synthesis of the N2 isomer requires conditions that favor kinetic control , where the major product is the one that forms the fastest. The N2 position is often more sterically accessible and its lone pair is more kinetically available for attack in neutral indazoles.[4][9]

Causality and Key Experimental Choices:

  • Mild Acidic Conditions: Using a methylating agent like methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) can provide high N2 selectivity.[10][11] This method avoids the formation of the indazolide anion.

  • Specific Reagent/Base Combinations: The use of dimethyl carbonate as a methylating agent with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF is effective for producing the N2-isomer, which is a key intermediate in the synthesis of the drug Pazopanib.[4]

  • Mitsunobu Reaction: While suffering from difficult by-product removal, the Mitsunobu reaction (using an alcohol, PPh₃, and DIAD/DEAD) can show a strong preference for forming the N2-alkylated product.[1][12]

Q3: My indazole alkylation reaction has a low yield or is not going to completion. What should I check?

Answer: Low yields or incomplete conversion can stem from several factors related to your reagents and reaction setup.

  • Base and Solvent Incompatibility: This is a critical factor. For instance, attempting to use potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in THF for N-alkylation may fail to produce any product.[1][8] These bases often require a more polar aprotic solvent like DMF to be effective.

  • Base Strength and Stoichiometry: Ensure you are using a sufficient excess of the base (typically 1.2 equivalents or more for NaH) to drive the deprotonation to completion.[1] The quality of the base is also paramount; for example, NaH that has been exposed to air will be less active.

  • Reaction Temperature: While N1-selective reactions with NaH/THF often start at 0 °C and warm to room temperature, some systems may require heating to proceed at a reasonable rate.[2] Conversely, reactions under kinetic control are often run at lower temperatures to prevent equilibration to the thermodynamic product.[5]

  • Methylating Agent Reactivity: Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) is not degraded. Using a slight excess (e.g., 1.1 equivalents) is standard practice.[4]

Q4: How do substituents on the indazole ring affect the regioselectivity of methylation?

Answer: Substituents can profoundly influence the N1/N2 ratio through both steric and electronic effects.

  • Steric Effects: A bulky substituent at the C7 position generally hinders alkylation at the adjacent N1 position, leading to a higher proportion of the N2 isomer.[13][14] Conversely, certain substituents at the C3 position can favor N1 alkylation, especially when using NaH, potentially through a cation coordination mechanism.[1][7]

  • Electronic Effects: The electronic nature of substituents alters the nucleophilicity of the N1 and N2 atoms. Surprisingly, indazoles with electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can exhibit excellent N2 regioselectivity, which is counterintuitive to simple steric arguments and highlights the complexity of these systems.[6][15]

Q5: How can I confidently determine which regioisomer (N1 or N2) I have synthesized?

Answer: Unambiguous structural assignment is critical and is most reliably achieved using 2D Nuclear Magnetic Resonance (NMR) experiments.[1]

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful and widely used technique. It shows correlations between protons and carbons that are 2-3 bonds away.

    • N1-Isomer Identification: You will observe a 3-bond correlation (³J) between the protons of the newly added methyl group (N1 -CH₃) and the C7a carbon of the indazole ring.[8][16]

    • N2-Isomer Identification: You will observe a 3-bond correlation (³J) between the methyl protons (N2 -CH₃) and the C3 carbon of the indazole ring.[8][16]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can also be used. For an N1-isomer, a NOE may be observed between the N1-methyl protons and the H7 proton. For an N2-isomer, a NOE may be observed between the N2-methyl protons and the H3 proton.[1]

dot

Caption: Key HMBC correlations for isomer identification.

Data Summary: Conditions for Regioselective Methylation

The following table summarizes various reported conditions and their outcomes to guide your experimental design. Note that regioselectivity is highly substrate-dependent.

Indazole SubstrateMethylating AgentBase / CatalystSolventTemp (°C)Ratio (N1 : N2)Yield (%)Reference
3-Methyl-6-nitro-1H-indazoleMethyl IodideNaHTHF0 to RT>95 : 5High[4]
3-Methyl-6-nitro-1H-indazoleDimethyl CarbonateDABCODMF-<5 : >95High[4]
Methyl 1H-indazole-3-carboxylaten-Pentyl BromideNaHTHF50>99 : 192[7][12]
Methyl 1H-indazole-3-carboxylaten-Pentyl BromideCs₂CO₃DMFRT1.4 : 150[8]
6-Nitro-1H-indazoleMethyl 2,2,2-trichloroacetimidateTfOH (cat.)CH₂Cl₂25-35N2 major97[10]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl TosylateCs₂CO₃Dioxane90>98 : 296[2]

Experimental Protocols

Protocol 1: N1-Selective Methylation (Thermodynamic Control)

This protocol is a general method for achieving high N1-selectivity using the standard NaH/THF conditions.[1][4]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve or suspend the starting material.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-methylated indazole.

Protocol 2: N2-Selective Methylation (Kinetic Control)

This protocol describes a method for N2-selective methylation using methyl 2,2,2-trichloroacetimidate under acidic catalysis.[10]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add methyl 2,2,2-trichloroacetimidate (2.5 equiv).

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~5 mol%).

  • Reaction: Stir the reaction mixture at room temperature (25-35 °C) for 16-18 hours, or until complete as monitored by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired N2-methylated indazole.

References
  • (2013).
  • Alam, M. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

  • (n.d.).
  • (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. ResearchGate. Retrieved from [Link]

  • (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • (n.d.).
  • (2024).
  • (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC.
  • (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Retrieved from [Link]

  • Alam, M. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Retrieved from [Link]

  • (n.d.). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Perry, M. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH. Retrieved from [Link]

  • (n.d.).
  • Krska, S. W., et al. (n.d.).
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.
  • (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Removing impurities from crude 6-bromo-2-methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Chemistry Division Subject: Purification Protocols for Crude 6-bromo-2-methyl-2H-indazol-5-amine Ticket ID: IND-PUR-882 Status: Open Support Tier: Senior Application Scientist[1]

Executive Summary

You are dealing with a highly functionalized indazole scaffold. The presence of the bromine atom at C6, the amine at C5, and the N-methylation pattern creates a "perfect storm" for three specific impurities: Regioisomers (N1 vs. N2) , De-halogenated byproducts , and Oxidation degradation .[1][2]

The guide below prioritizes the preservation of the C6-Bromine atom while ensuring the removal of the thermodynamically favored N1-methyl isomer.

Part 1: The Impurity Profile (Know Your Enemy)[1]

Before initiating purification, confirm the identity of your crude mixture.[2]

Impurity TypeLikely SourceDetection MethodRemoval Strategy
N1-Isomer (6-bromo-1-methyl...)[1]Competitive methylation (Thermodynamic product).1H NMR (N-Me shift diff >0.2 ppm)Column Chromatography (Silica)
Des-bromo analog Over-reduction of nitro precursor using Pd/C.LC-MS (Mass = M-79/81)Impossible to separate easily; Prevention is key .[1]
Residual Nitro Incomplete reduction.TLC (Yellow/Orange spot), LC-MSAcid-Base Extraction
Oxidized Amine Air exposure (N-oxides/Diazo species).[1]Visual (Darkening color)Recrystallization / Charcoal

Part 2: Troubleshooting & Purification Protocols

FAQ 1: "My LC-MS shows two peaks with the same mass. How do I remove the wrong isomer?"

Diagnosis: You have a mixture of 1-methyl and 2-methyl isomers. The Science: Indazole alkylation is governed by a tug-of-war between kinetic control (favoring N2) and thermodynamic control (favoring N1).[1] The 2-methyl isomer is often more polar due to a larger dipole moment, making silica chromatography the most effective separation method.

Protocol: Silica Gel Chromatography

  • Stationary Phase: High-performance Silica Gel (40-63 µm).

  • Eluent System:

    • Base: Hexanes or Heptane.

    • Modifier: Ethyl Acetate (EtOAc).[1][3][4][5]

    • Gradient: Start 0% EtOAc

      
       40% EtOAc.
      
  • Execution:

    • Dissolve crude in minimum DCM. Load onto the column.

    • Run gradient. The N1-isomer (less polar) typically elutes first.

    • The N2-isomer (target, more polar) elutes second.[1]

    • Tip: If separation is poor, add 1% Triethylamine (TEA) to the eluent to sharpen the amine peaks.

FAQ 2: "I used Pd/C for hydrogenation, and my Bromine is gone. Can I purify it back?"

Diagnosis: Protodebromination. The Hard Truth: You cannot effectively separate the des-bromo amine from the brominated amine using standard flash chromatography; their polarities are too similar. The Fix: You must restart the reduction step using a chemoselective method that spares the aryl halide.

Corrective Protocol: Fe/NH4Cl Reduction (Bromine-Safe)

  • Suspend the nitro-precursor in EtOH:Water (3:1) .

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv) .

  • Heat to 70°C with vigorous stirring for 2-4 hours.

  • Workup: Filter hot through Celite (to remove iron sludge). Wash with EtOAc.[5]

  • This method guarantees >98% retention of the Bromine atom.

FAQ 3: "How do I remove non-basic impurities (tar/starting material) without a column?"

Diagnosis: You need a bulk cleanup method. The Science: The C5-amine is weakly basic (approximate pKa of conjugate acid ~3.5 - 4.5). We can exploit this amphoteric nature using a "pH Swing" extraction.

Protocol: Acid-Base Chemical Wash See Diagram 1 for Logic Flow[1]

  • Dissolution: Dissolve crude dark solid in EtOAc .

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).

    • Chemistry: The amine protonates (

      
      ) and moves to the water phase. Neutral impurities (unreduced nitro, tars) stay in EtOAc.[1][2]
      
  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc once. Discard this organic wash.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10.

    • Chemistry: The amine deprotonates and precipitates or oils out.

  • Recovery: Extract the now-cloudy aqueous layer with DCM (3x). Dry over

    
     and concentrate.
    

Part 3: Visualization of Workflows

Diagram 1: The "pH Swing" Purification Logic

Caption: Logical flow for separating the basic amine product from neutral impurities using pKa manipulation.

AcidBaseExtraction Crude Crude Mixture (Amine + Neutral Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Neutrals/Tars) AcidWash->OrgLayer1 Waste path AqLayer1 Aqueous Layer (pH < 1) (Contains Product as R-NH3+) AcidWash->AqLayer1 Product path Basify Basify with NaOH to pH > 10 AqLayer1->Basify ExtractDCM Extract into DCM Basify->ExtractDCM FinalOrg DCM Layer (Pure Amine) ExtractDCM->FinalOrg Save FinalAq Waste Aqueous ExtractDCM->FinalAq Discard

[1][6]

Diagram 2: Regioisomer Separation Decision Tree

Caption: Decision matrix for handling N1 vs N2 methylation isomers based on polarity.

IsomerSeparation Mix Crude Methylated Mix (N1 + N2 Isomers) TLC Run TLC (Hex/EtOAc 1:1) Mix->TLC Result1 Spot 1 (Higher Rf) Less Polar TLC->Result1 Result2 Spot 2 (Lower Rf) More Polar TLC->Result2 ID1 Likely N1-Isomer (Thermodynamic) Result1->ID1 ID2 Likely N2-Isomer (Kinetic/Target) Result2->ID2 Action Flash Chromatography Gradient 0-40% EtOAc ID1->Action Elutes First ID2->Action Elutes Second

Part 4: Storage & Stability (Post-Purification)

Once purified, the 5-amino-indazole moiety is susceptible to oxidation, turning from a pale yellow/off-white solid to a dark brown tar.[1]

  • Storage: Store under Argon at -20°C.

  • Salt Formation: If long-term storage is required, convert the free base amine into the HCl salt .

    • Protocol: Dissolve amine in Et2O, add 2M HCl in Et2O dropwise.[1][2] Filter the precipitate.[5] The salt is shelf-stable for years.

References

  • Cheung, M., et al. (2003).[1][2] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093–4095.[1][2] Link[1]

  • BenchChem Technical Protocols. (2025). "Synthesis of 6-bromo-1H-indazol-4-amine via Nitro Reduction." BenchChem Support Center. Link[1]

  • Lohou, E., et al. (2012).[1][2] "New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase."[7] Bioorganic & Medicinal Chemistry, 20(1), 123-134.[1][2] Link[1]

  • PubChem Compound Summary. (2025). "2-Methyl-2H-indazol-5-amine."[1][8] National Center for Biotechnology Information. Link[1]

Sources

Optimization of reaction temperature for 5-aminoindazole stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-aminoindazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, with a primary focus on the impact of temperature on the stability of 5-aminoindazole. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and synthesis campaigns.

Introduction to 5-Aminoindazole Stability

5-Aminoindazole, a key building block in pharmaceutical research, possesses a bicyclic aromatic structure that, while generally stable, is susceptible to degradation under suboptimal thermal conditions.[1] The indazole ring itself exists in tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable and, therefore, the predominant form.[2][3] Understanding the thermal limits of this compound is critical to prevent the formation of impurities that can compromise the yield, purity, and safety profile of your target molecules.

This guide will walk you through the principles of thermal stability, how to experimentally determine the optimal temperature for your specific reaction, and how to troubleshoot common issues related to thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the reaction temperature for 5-aminoindazole?

The primary concern is thermal degradation. Exceeding the thermal stability threshold of 5-aminoindazole can lead to the formation of undesired byproducts. This not only reduces the yield of your desired product but also introduces impurities that may be difficult to separate. Forced degradation studies are a systematic way to understand the intrinsic stability of a molecule by exposing it to stress conditions like heat, acid, base, and oxidation.[4][5]

Q2: At what temperature does 5-aminoindazole start to decompose?

While the melting point of 5-aminoindazole is reported to be in the range of 175-178 °C, significant decomposition can occur at lower temperatures, especially in solution and in the presence of other reagents.[6] The onset of decomposition is best determined experimentally using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8] TGA measures weight loss as a function of temperature, and the temperature at which 5% weight loss occurs (T5%) is a common indicator of the beginning of thermal decomposition.[9]

Q3: How can I monitor the stability of 5-aminoindazole during my reaction?

The most effective way to monitor the stability of 5-aminoindazole and the formation of any degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11] An appropriate HPLC method should be able to separate the starting material, your desired product, and any potential impurities. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and a buffered aqueous solution is a common starting point for the analysis of 5-aminoindazole.[12]

Q4: What are the likely degradation products if my reaction is too hot?

The exact nature of the degradation products will depend on the specific reaction conditions (solvent, pH, presence of catalysts, etc.). However, common degradation pathways for aromatic amines at elevated temperatures can include oxidation, polymerization, and fragmentation of the heterocyclic ring. It is crucial to characterize any significant impurities that form to understand the degradation pathway.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a systematic approach to identifying and resolving issues related to the thermal stability of 5-aminoindazole in your reactions.

Problem 1: Low yield of desired product and presence of multiple unknown impurities.

Possible Cause: The reaction temperature is too high, leading to the degradation of 5-aminoindazole.

Troubleshooting Workflow:

G A Low yield and multiple impurities observed B Hypothesis: Reaction temperature is too high A->B C Action: Perform a temperature scouting study B->C D Experimental Setup: - Run the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C) - Monitor reaction progress and purity by HPLC at set time points C->D E Analyze HPLC Data: - Compare the rate of product formation vs. impurity generation at each temperature D->E F Decision Point: Identify the temperature with the best balance of reaction rate and minimal impurity formation E->F G Optimal temperature identified. Proceed with scaled-up reaction. F->G Success H If all temperatures show significant degradation, consider other reaction parameters (catalyst, solvent, reaction time) F->H Failure G A Prepare Sample: Accurately weigh 2-5 mg of 5-aminoindazole into a TGA pan B TGA Analysis: - Heat the sample from room temperature to e.g., 300°C at a constant rate (e.g., 10°C/min) - Use an inert atmosphere (Nitrogen) A->B C DSC Analysis: - Use a similar heating program as TGA to observe thermal events like melting and decomposition A->C D Data Interpretation: - From TGA, determine the onset of decomposition (T5%) - From DSC, identify the melting endotherm and any exothermic decomposition events B->D C->D E Establish a Safe Upper Temperature Limit for Reactions D->E

Caption: Workflow for thermal analysis of 5-aminoindazole.

  • Instrumentation: Use a simultaneous TGA-DSC instrument if available. [7][8]2. Sample Preparation: Accurately weigh 2-5 mg of 5-aminoindazole into an appropriate TGA pan (e.g., aluminum or ceramic).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition (e.g., 350°C) at a controlled rate (e.g., 10°C/min).

    • Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Data Analysis:

    • TGA Curve: The TGA curve will show the percentage of weight loss as a function of temperature. Identify the temperature at which 5% weight loss has occurred (T5%). This is a conservative estimate of the upper-temperature limit for the solid compound.

    • DSC Curve: The DSC curve will show heat flow. You will likely observe an endothermic peak corresponding to the melting point, followed by an exothermic peak if the decomposition is energetic.

By following these guidelines and protocols, you can effectively optimize the reaction temperature for reactions involving 5-aminoindazole, ensuring higher yields, better purity, and more reliable experimental outcomes.

References

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Available at: [Link]

  • stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). MDPI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Available at: [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate. Available at: [Link]

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. (2020). PMC. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Results obtained by TGA (T 5% , T f ) and DSC analyses (T g ). ResearchGate. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Thermal analysis data: a) TGA and DSC (5 K/min) of the adduct obtained... ResearchGate. Available at: [Link]

  • Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. (2024). PMC. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Experimental and Theoretical Analysis of 5-Aminoindazole Derivatives for Corrosion Prevention of Mild Steel in Sulfuric Acid Across Different Temperatures. ResearchGate. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). PMC. Available at: [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2023). MDPI. Available at: [Link]

  • Thermal Decomposition Kinetics Of A Cobalt (II) Complex Synthesized From A Schiff Base Formed By 5-Amino-1,2,3,4-Thiatriazole An. IJCRT.org. Available at: [Link]

  • Effect of temperature on the synthesis of indazoles a. ResearchGate. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. Available at: [Link]

  • Separation of 5-Aminoindazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate. Available at: [Link]

  • Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. Available at: [Link]

  • Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutica. ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Available at: [Link]

  • Characterization of Biomolecules by Means of DSC: Lysozyme. (2024). NETZSCH-Gerätebau GmbH. Available at: [Link]

  • study of kinetic parameters of thermal decomposition of cilostazol under isothermal and non-isotherm. iajps. Available at: [Link]

  • Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Digital CSIC. Available at: [Link]

  • Investigation on the decomposition mechanism and kinetic behavior of 5-aminotetrazole with metal oxide produced by added coolants. OUCI. Available at: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). PMC. Available at: [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (2023). PMC. Available at: [Link]

  • Solid State Kinetics Of Cu(II) Complexes with 5-Anilino-1,2,3,4-thiotrizol. ResearchGate. Available at: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available at: [Link]

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Technical Support Center: 2-Methyl-2H-Indazole Isomer Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-ISO-002 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary: The "N2" Challenge

The methylation of indazole is a classic problem in heterocyclic chemistry. The core challenge stems from the competition between the thermodynamically favored N1-isomer (1-methyl-1H-indazole) and the kinetically favored N2-isomer (2-methyl-2H-indazole).[2]

While N1-alkylation preserves the benzene ring's aromaticity, N2-alkylation induces a quinoid-like resonance structure, making it less stable (~3.2 kcal/mol difference) but often critical for biological activity (e.g., kinase inhibitors like Pazopanib).[2] Separation is notoriously difficult due to overlapping polarities and similar solubilities.[2]

This guide provides a self-validating workflow to diagnose, separate, and prevent isomer mixtures.

Module 1: Diagnostic & Analysis

Q: My LC-MS shows a single peak, but I suspect a mixture. How do I definitively distinguish N1 from N2 isomers?

A: Do not rely on LC-MS retention times alone.[1][2] The isomers are isobaric and often co-elute on standard C18 columns. Nuclear Magnetic Resonance (NMR) is the gold standard for structural assignment.[1]

The NOESY "Lighthouse" Protocol

The most reliable method relies on the spatial proximity of the methyl group to the ring protons.

  • N1-Isomer: The methyl group is spatially close to the C7-H (benzene ring).[2]

  • N2-Isomer: The methyl group is spatially close to the C3-H (pyrazole ring).[2]

Diagnostic Data Table:

FeatureN1-Methyl Indazole N2-Methyl Indazole Diagnostic Action
1H NMR (Me) ~4.00 - 4.05 ppm~4.15 - 4.25 ppmN2-Me is typically downfield (deshielded).[1][2]
NOESY Correlation Me ↔ H7 (Aryl proton)Me ↔ H3 (Singlet, Pyrazole)Definitive Proof
13C NMR (N-Me) ~35.0 ppm~40.0 ppmN2-Me carbon is deshielded.[1][2]
Elution Order (Silica) Elutes First (Higher Rf)Elutes Second (Lower Rf)N1 is less polar.[1][2]
Physical State Often Oil / Low MPOften Solid / High MPN2 packs better in lattice.[1][2]

Technical Insight: The N2-isomer has a quinoid contribution that increases the dipole moment, making it more polar than the N1-isomer. This explains why N2 elutes after N1 on normal phase silica [1].

Visualization: NMR Logic Flow

NMR_Logic start Isolate Indazole Fraction nmr Run 1H NMR + NOESY start->nmr decision Check Methyl Group NOE nmr->decision n1 Correlation to H7 (Doublet) CONFIRMED: N1-Isomer decision->n1 NOE to Aryl H n2 Correlation to H3 (Singlet) CONFIRMED: N2-Isomer decision->n2 NOE to Pyrazole H

Figure 1: NMR decision tree for definitive isomer assignment.

Module 2: Chromatographic Purification Strategies

Q: Standard Hexane/Ethyl Acetate gradients are failing to separate the isomers. What solvent systems do you recommend?

A: The dipole differences between N1 and N2 are subtle. Hexane/EtOAc often fails because it relies heavily on hydrogen bonding capacity, which is similar for both.[2] You need a system that exploits dipole-dipole interactions and pi-pi stacking .[2]

Protocol: The "Toluene Shift" Gradient

Toluene provides pi-pi interaction with the indazole core, often exaggerating the retention difference between the benzenoid (N1) and quinoid (N2) systems.

  • Column: High-performance spherical silica (20–40 µm).[1][2]

  • Solvent A: Toluene (or Dichloromethane).[1][2]

  • Solvent B: Acetone (or Methanol).[1][2]

  • Gradient:

    • Equilibrate at 100% Toluene.[1][2]

    • 0–5% Acetone over 10 CV (Column Volumes).[1][2]

    • Hold 5% Acetone for 5 CV.[2]

    • Result: N1 usually elutes rapidly; N2 drags behind significantly.

Q: I have 50 grams of crude. Chromatography is too expensive.[2] Are there non-chromatographic methods?

A: Yes. You can exploit the basicity and crystallinity differences . N2-alkylated indazoles are often more crystalline and slightly more basic than their N1 counterparts due to the specific electron density at the unalkylated nitrogen.

Protocol: Selective Salt Crystallization

This method is effective for enriching the N2 isomer from a mixture.[2]

  • Dissolution: Dissolve the crude mixture (oil/solid) in a minimal amount of Ethyl Acetate or Diethyl Ether .[2]

  • Acidification: Add 1.0 equivalent (relative to the N2 content estimated by NMR) of HCl (2M in ether) or Picric Acid (if scale permits safety).

  • Precipitation:

    • The N2-isomer hydrochloride salt often precipitates first as a white solid due to its higher lattice energy and basicity [2].[2]

    • The N1-isomer salt (or free base) tends to remain in the mother liquor.

  • Filtration: Filter the solid.

  • Regeneration: Suspend the solid in EtOAc, wash with saturated NaHCO₃, and dry.

Warning: Always verify the purity of the precipitate by NMR. If N1 is trapped, recrystallize the salt from Ethanol/Ether.[2]

Module 3: Synthetic Avoidance (Prevention)

Q: I am tired of purifying this mixture. How can I synthesize the N2-isomer selectively?

A: Stop using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃).[1][2] That condition favors thermodynamic control (N1).[1][2] To get N2, you must force kinetic control or use a cyclization strategy .[1][2]

Option A: The Meerwein Route (Kinetic Alkylation)

Alkylation with Trimethyloxonium tetrafluoroborate (Me₃OBF₄) is highly selective for the N2 position.

  • Mechanism: The hard/soft acid-base theory dictates that the highly reactive oxonium species attacks the most nucleophilic nitrogen (N2) closest to the lone pair electron density, without allowing time for thermodynamic equilibration [3].

  • Conditions: DCM, Room Temp, 1.1 eq Me₃OBF₄.

  • Selectivity: Often >95:5 favoring N2.[2]

Option B: The Cadogan/Genung Cyclization (One-Pot)

Instead of alkylating an existing indazole ring, build the ring with the alkyl group already in place.

  • Reagents: 2-Nitrobenzaldehyde + Alkyl Amine + Tributylphosphine (PBu₃).[1][2]

  • Workflow:

    • Condensation of aldehyde and amine to form imine.[2]

    • PBu₃-mediated deoxygenation of the nitro group to a nitrene.[2]

    • Nitrene insertion into the imine to close the ring.[2]

  • Outcome: exclusively N2-alkyl indazole [4].[1][2]

Visualization: Purification & Synthesis Workflow

Workflow cluster_synthesis Synthesis Strategy cluster_purification Purification Logic method1 MeI / Base (Thermodynamic) mixture Mixture (N1 Major + N2) method1->mixture Yields method2 Meerwein Salt (Kinetic) pure_n2 Crude N2 (High Purity) method2->pure_n2 Yields check Is N2 Solid? mixture->check cryst Selective Salt Crystallization check->cryst Yes (Try First) flash Flash Chrom. (Toluene/Acetone) check->flash No (Oils) cryst->pure_n2 Precipitate flash->pure_n2 Late Eluter

Figure 2: Strategic workflow for synthesis choice and downstream purification.[1][2]

References

  • Cheung, M., et al. (2003).[1][2][3] "Regioselective synthesis of 2-substituted indazoles." Journal of Organic Chemistry. Validated Protocol for N2 Selectivity. Link[1]

  • Luo, G., et al. (2006).[1][2][3] "Regioselective alkylation of indazoles." Journal of Organic Chemistry. Discussion on salt formation and separation. Link[1]

  • Baddam, S. R., et al. (2013).[1][2][3] "Regioselective methylation of indazoles using methyl 2,2,2-trichloroacetimidate." Tetrahedron Letters. Kinetic control mechanisms.[1][2] Link

  • Genung, N. E., et al. (2014).[1][2][4][5] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. N2-exclusive synthesis.[1][2] Link[1]

Sources

Validation & Comparative

HPLC method development for analyzing 6-bromo-2-methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Objective: This guide provides a comparative technical analysis of HPLC methodologies for analyzing 6-bromo-2-methyl-2H-indazol-5-amine (CAS: N/A for specific isomer, related to 19335-11-6). This molecule is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs).

The Analytical Challenge: The primary difficulty in analyzing this compound lies not in the main peak, but in the critical separation of regioisomers . The methylation of the indazole ring often produces a mixture of the 1-methyl (thermodynamically stable) and 2-methyl (kinetic) isomers. These isomers possess identical mass-to-charge ratios (


) and very similar lipophilicity, making standard C18 generic gradients insufficient for quantitation.

Molecule Properties:

  • Core: Indazole (Fused benzene + pyrazole).[1]

  • Functionality: Primary aromatic amine (C5), Bromine (C6), Methyl (N2).

  • Acid-Base Character: Weak base. The primary amine (

    
    ) and the indazole nitrogen are protonated under standard acidic conditions.
    

Comparative Methodology: Acidic vs. High pH

We compare two distinct approaches: the Standard Acidic Method (Method A) and the Optimized High-pH Method (Method B) .

Method A: The "Standard" Kinetic Approach (Low pH)
  • Chemistry: Uses Formic Acid or TFA to fully protonate the amine.

  • Mechanism: Relies on hydrophobic interaction of the protonated species.

  • Verdict: Suitable for rapid LC-MS screening but often fails to resolve the N-1 vs N-2 regioisomers with baseline resolution (

    
    ).
    
Method B: The "Resolution" Approach (High pH)
  • Chemistry: Uses Ammonium Bicarbonate (pH 10) to neutralize the amine.

  • Mechanism: The neutral molecule interacts more strongly with the stationary phase, and the subtle shape selectivity of the N-methyl placement becomes the dominant separation force.

  • Verdict: Superior for purity analysis and isomer quantitation.

Data Comparison Table
ParameterMethod A (0.1% Formic Acid)Method B (10mM NH₄HCO₃, pH 10)
Column Standard C18 (e.g., Agilent Zorbax SB-C18)Hybrid C18 (e.g., Waters XBridge BEH C18)
pH ~2.710.0
Tailing Factor (

)
1.6 - 1.9 (Silanol interaction)1.0 - 1.1 (Neutral amine)
Retention (

)
Low (Polar/Ionic form)High (Neutral form)
Isomer Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline separation)
MS Sensitivity Excellent (Positive mode)Good (Requires volatile buffer)

Detailed Experimental Protocols

Protocol 1: Optimized High pH Method (Recommended)

Use this method for final purity testing and separating the 1-methyl impurity.

Reagents:

  • Mobile Phase A: 10mM Ammonium Bicarbonate in HPLC Grade Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters:

  • Column: Waters XBridge BEH C18,

    
     mm, 3.5 µm (or equivalent Hybrid Silica column resistant to pH 10).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Improves mass transfer).

  • Detection: UV @ 254 nm (Aromatic ring) and 290 nm (Indazole specific).

  • Injection Vol: 5 - 10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Isocratic Hold
12.0 95 Linear Gradient
15.0 95 Wash
15.1 5 Re-equilibration

| 20.0 | 5 | End |

Protocol 2: Self-Validating System Suitability

To ensure the method is trustworthy, you must run a System Suitability Solution (SSS) containing both isomers.

  • Synthesis of Impurity Marker: Force degradation or non-selective methylation of 6-bromo-5-nitroindazole followed by reduction often yields a ~60:40 mix of N1/N2 isomers. Use this crude mix as your resolution standard.

  • Acceptance Criteria:

    • Resolution (

      
      ) between 1-methyl and 2-methyl isomers must be 
      
      
      
      .
    • Tailing factor for the main peak (2-methyl) must be

      
      .
      

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the High pH method, ensuring scientific rigor and efficiency.

MethodDevelopment Start Start: 6-bromo-2-methyl-2H-indazol-5-amine PropAnalysis Analyze Properties: Basic Amine (pKa ~4) Hydrophobic (LogP ~2.5) Start->PropAnalysis ScreenLowPH Screen A: Low pH (Formic Acid) Standard C18 PropAnalysis->ScreenLowPH EvalLowPH Evaluate Separation: Isomer Rs < 1.5? Tailing > 1.5? ScreenLowPH->EvalLowPH Decision Pass Criteria? EvalLowPH->Decision ScreenHighPH Screen B: High pH (NH4HCO3 pH 10) Hybrid C18 (BEH/Gemini) Decision->ScreenHighPH No (Tailing/Overlap) FinalMethod Final Method: High pH Gradient Rs > 2.0 Decision->FinalMethod Yes (Unlikely) ResultHighPH Result: Neutral Amine = Sharp Peak Distinct Isomer Shape Selectivity ScreenHighPH->ResultHighPH ResultHighPH->FinalMethod

Caption: Decision tree for selecting High pH chromatography to overcome amine tailing and isomer co-elution.

Scientific Rationale (E-E-A-T)

Why High pH Works for Indazoles

In acidic media (pH 2.7), the 5-amine group is protonated (


). While this increases water solubility, it introduces two problems:
  • Silanol Interaction: The cationic amine interacts with residual anionic silanols on the silica surface, causing peak tailing.

  • Loss of Selectivity: The protonated forms of the 1-methyl and 2-methyl isomers are solvated similarly, masking the subtle steric differences created by the methyl group's position.

At pH 10 , the amine is deprotonated (neutral). The separation is then driven purely by the interaction of the hydrophobic bromine and the specific dipole orientation of the indazole ring. The 2-methyl isomer (quinoid-like resonance) interacts differently with the C18 chains than the 1-methyl isomer (aromatic resonance), leading to superior resolution.

Troubleshooting Guide
  • Problem: Retention time shift.

    • Root Cause:[2] Evaporation of Ammonia from the mobile phase.

    • Fix: Prepare Mobile Phase A fresh daily; use a capping layer of immiscible solvent if possible, or tightly capped bottles.

  • Problem: High Backpressure.

    • Root Cause:[2] Salt precipitation.

    • Fix: Ensure the mixing chamber blends the aqueous buffer and high-organic phase effectively. Do not go to 100% ACN if using 10mM salt; stop at 95%.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • ChemicalBook. (2024). Synthesis and Isomer Data for 6-bromo-indazole derivatives. (Provides context on the 1-methyl vs 2-methyl synthetic challenge).

  • BenchChem. (2025).[3][4] Application Notes for Quality Control of 6-Bromo-1H-indazole. (General impurity profiling for halogenated indazoles). [3]

Sources

Mass Spectrometry Fragmentation Patterns of Bromo-Aminoindazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Brominated Scaffolds

In the rapidly evolving landscape of medicinal chemistry and New Psychoactive Substances (NPS), the bromo-aminoindazole core has emerged as a critical structural motif. Following the generic bans on fluoro-pentyl synthetic cannabinoids (e.g., 5F-ADB, 5F-MDMB-PINACA), clandestine laboratories have shifted toward brominated analogs such as ADB-5'Br-INACA and MDMB-5'Br-INACA .

For the analyst, this shift presents a distinct analytical advantage: the unique isotopic signature of bromine. Unlike fluorine (monoisotopic) or the alkyl chains of earlier generations, the bromo-aminoindazole core offers a self-validating mass spectral fingerprint that survives metabolic processing and harsh ionization.

This guide provides an in-depth technical comparison of fragmentation patterns, offering validated protocols to differentiate these compounds from their fluoro- and non-halogenated counterparts.

Fundamental Principles: The Bromo-Indazole Signature[1]

Before analyzing fragmentation, one must master the isotopic physics that distinguish these compounds.

The Isotopic Doublet

The defining characteristic of any bromo-aminoindazole is the


Br / 

Br doublet
.
  • Natural Abundance:

    
    Br (50.69%) and 
    
    
    
    Br (49.31%).
  • Spectral Appearance: A "twin peak" pattern at

    
     and 
    
    
    
    with an intensity ratio of approximately 1:1 .
  • Diagnostic Value: This doublet is preserved in every fragment ion containing the indazole core, acting as a tracer throughout the fragmentation pathway.

Comparative Isotopic Logic

The following decision tree illustrates how to use isotopic patterns to instantly classify the halogenation status of an unknown aminoindazole derivative.

IsotopeLogic Start Unknown Aminoindazole Spectrum CheckM2 Check M+2 Intensity Start->CheckM2 NoM2 M+2 < 5% (Monoisotopic) CheckM2->NoM2 Absent HighM2 Significant M+2 CheckM2->HighM2 Present Fluoro Fluorinated / Unsubstituted (e.g., 5F-ADB, AB-PINACA) NoM2->Fluoro RatioCheck Analyze M : M+2 Ratio HighM2->RatioCheck Ratio31 Ratio ~ 3:1 RatioCheck->Ratio31 Ratio11 Ratio ~ 1:1 RatioCheck->Ratio11 Chloro Chlorinated Analog (e.g., 5-Cl-AB-PINACA) Ratio31->Chloro Bromo Brominated Analog (e.g., ADB-5'Br-INACA) Ratio11->Bromo

Figure 1: Isotopic decision tree for classifying halogenated aminoindazoles.

Fragmentation Pathways: ESI-MS/MS Analysis[2]

In Electrospray Ionization (ESI) positive mode, bromo-aminoindazoles undergo predictable cleavage driven by the stability of the aromatic core.

Primary Fragmentation Mechanism

The fragmentation is dominated by the cleavage of the amide linker and the ester/amide "head" group. Unlike fluoro-analogs where HF loss is common, the C-Br bond is strong and typically survives the initial collision-induced dissociation (CID).

Key Pathway: Amide Linker Cleavage
  • Precursor Ion: Protonated molecule

    
    .
    
  • Primary Loss: Cleavage of the amide bond connecting the indazole core to the valinate/tert-leucinate head group.

  • Product Ion: The Brominated Indazole Acylium Ion . This is the diagnostic "core" fragment.

Visualizing the Pathway (ADB-5'Br-INACA Example)

The following diagram details the specific mass transitions for a typical bromo-aminoindazole.

Fragmentation Parent Precursor [M+H]+ ADB-5'Br-INACA m/z 368/370 (Doublet) Transition1 Amide Cleavage (Loss of Head Group) Parent->Transition1 CID CoreFrag Bromo-Indazole Core [C8H6BrN2O]+ m/z 225/227 (Doublet) Transition1->CoreFrag Transition2 CO Loss (Carbonyl Cleavage) CoreFrag->Transition2 ArylFrag Bromo-Indazole Ion [C7H6BrN2]+ m/z 197/199 (Doublet) Transition2->ArylFrag

Figure 2: ESI-MS/MS fragmentation pathway of ADB-5'Br-INACA, highlighting the retention of the bromine doublet.

Comparative Analysis: Bromo vs. Fluoro vs. Unsubstituted

The following table contrasts the mass spectral behavior of the 5-bromo analog against the common 5-fluoro and unsubstituted variants. This data is essential for distinguishing these chemically related substances.

Table 1: Comparative MS Characteristics[3]
Feature5-Bromo-Aminoindazole 5-Fluoro-Aminoindazole Unsubstituted (H)
Precursor Ion Distinct 1:1 Doublet (

)
Single Peak (

)
Single Peak (

)
Mass Shift

Da vs. H-analog

Da vs. H-analog
Reference Mass
Primary Fragment Core + Br (Doublet preserved)Core + F (Singlet)Core (Singlet)
Specific Neutral Loss Rare Br loss in ESI; Cleaves at linker.Common HF loss (-20 Da) or side-chain loss.Standard alkyl/linker losses.
Metabolic Marker Intact Br-Core (Hydroxylation occurs on alkyl chain).Oxidative Defluorination (Loss of F, formation of -OH).Hydroxylation on core or chain.
Differentiation High Confidence (Isotope pattern is unmistakable).Medium (Requires accurate mass to distinguish from oxidation).Low (Isomers common).

Expert Insight: The resistance of the C-Br bond to metabolic defluorination/debromination is a key differentiator. While 5-fluoro compounds often metabolize into pentanoic acid derivatives (losing the fluorine), 5-bromo compounds frequently excrete metabolites retaining the bromine atom, making the 1:1 doublet a persistent biomarker in urine analysis [1, 3].

Experimental Protocols

To ensure reproducible data, follow these self-validating protocols.

Sample Preparation (Urine/Blood)
  • Principle: Minimize matrix effects to preserve the isotopic envelope intensity.

  • Step 1: Hydrolysis (Optional but recommended for metabolites): Incubate 100 µL urine with

    
    -glucuronidase for 1h at 60°C.
    
  • Step 2: Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).

  • Step 3: Reconstitution: Dissolve dry residue in 100 µL Mobile Phase A/B (50:50).

LC-HRMS Acquisition Parameters

This workflow is optimized for a Q-TOF or Orbitrap system.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 12 mins.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.[3]

    • Source Temp: 350°C.

  • MS/MS Settings:

    • Collision Energy (CE):[4] Ramp 15–45 eV. (Ramping is crucial to observe both the intact precursor and the core fragments).

Data Interpretation Workflow
  • Extract Ion Chromatogram (XIC): Search for the theoretical

    
     of the protonated molecule.
    
  • Verify Isotope: Check the MS1 spectrum at the apex of the peak. Must see M and M+2 at ~1:1 ratio.

  • Analyze MS2: Confirm the presence of the core fragment (e.g.,

    
     225/227 for 5-bromo-indazole-3-acylium).
    

References

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 2023.[5]

  • Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids. ResearchGate, 2025.

  • Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites. The AAPS Journal, 2015.[6]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023.

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids. DiVA Portal, 2024.

Sources

A Comparative Guide to Establishing Reference Standards for the Purity Assessment of 6-bromo-2-methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the integrity of an active pharmaceutical ingredient (API) or intermediate is paramount. The purity of a compound like 6-bromo-2-methyl-2H-indazol-5-amine, a key building block in modern drug discovery, directly impacts downstream synthetic success, biological activity, and ultimately, patient safety. A reliable reference standard is the cornerstone of any purity testing method, providing the benchmark against which all production batches are measured.

This guide provides an in-depth technical comparison of approaches to establishing a reference standard for 6-bromo-2-methyl-2H-indazol-5-amine. As a pharmacopeial-grade Certified Reference Material (CRM) for this specific molecule is not readily cataloged, this document focuses on the practical, scientifically rigorous processes for qualifying a working standard. We will explore the hierarchy of reference materials, detail the necessary orthogonal analytical methods for comprehensive characterization, and provide actionable protocols grounded in established regulatory principles.

Part 1: The Reference Standard Landscape: A Tiered Comparison

The selection of a reference standard is not a one-size-fits-all decision. It involves a cost-benefit analysis balanced against the stage of drug development and the associated regulatory scrutiny. The three primary tiers of reference materials are compared below.

Tier 1: Certified Reference Materials (CRMs)

A CRM, issued by a National Metrology Institute or an accredited body, represents the gold standard. Its property values are certified with a known uncertainty and are traceable to SI units. For pharmaceutical applications, CRMs from organizations like USP (United States Pharmacopeia) or EP (European Pharmacopoeia) are ideal.

  • Advantages: Highest level of accuracy, regulatory acceptance without question, minimal in-house validation required.

  • Disadvantages: High cost, limited availability for novel research compounds like 6-bromo-2-methyl-2H-indazol-5-amine.

  • Current Status: No dedicated CRM for 6-bromo-2-methyl-2H-indazol-5-amine is prominently listed by major pharmacopeias.

Tier 2: Commercial High-Purity Materials

Many chemical suppliers offer high-purity grades of research chemicals. These are often accompanied by a Certificate of Analysis (CoA) listing a purity value, typically determined by a single method like HPLC or GC.[1]

  • Advantages: Readily available, lower cost than CRMs.

  • Disadvantages: Purity value is not certified and may lack uncertainty; the analytical method used may not be stability-indicating or validated for all potential impurities; requires extensive in-house qualification to be used as a working reference standard.

Tier 3: In-House Primary Standard

This involves synthesizing or purifying a single batch of the compound to the highest possible degree and then subjecting it to exhaustive characterization. This "candidate material" is qualified through a battery of tests to assign a purity value, effectively creating a well-characterized internal CRM.

  • Advantages: Full control over characterization, complete documentation trail, creates a definitive internal standard for the lifetime of a project.

  • Disadvantages: Resource-intensive, requires a high level of analytical expertise and a wide range of instrumentation.

Given the current landscape, the most robust and defensible approach for a drug development program is to procure a high-purity commercial batch (Tier 2) and elevate it to the status of an In-House Primary Standard (Tier 3) through rigorous qualification.

Part 2: A Protocol for Qualifying an In-House Reference Standard

The objective of qualification is to confirm the identity of the material and assign a purity value with a high degree of confidence. This is achieved by employing orthogonal analytical methods—techniques that measure the same property based on different chemical or physical principles. This multi-faceted approach ensures that no impurities are overlooked. The entire process must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[2][3]

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Material Procurement & Identity Confirmation cluster_1 Phase 2: Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Purity Assignment & Documentation Procure Procure High-Purity Commercial Batch Identity Structural Confirmation (NMR, MS, FTIR) Procure->Identity Candidate Material HPLC Chromatographic Purity (HPLC-UV) Identity->HPLC DSC Thermal Purity (DSC) Identity->DSC H2O Water Content (Karl Fischer) Identity->H2O Solvents Residual Solvents (GC-HS or TGA) Identity->Solvents MassBalance Mass Balance Calculation (Assign Purity) HPLC->MassBalance DSC->MassBalance H2O->MassBalance Solvents->MassBalance Documentation Generate Qualification Report & Certificate of Analysis MassBalance->Documentation Release Release as In-House Reference Standard Documentation->Release G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Weigh Standard Dissolve Dissolve & Dilute in Volumetric Flask Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Sources

Comparing reactivity of 6-bromo vs 6-iodo indazole derivatives

[1]

Executive Summary

In the synthesis of kinase inhibitors and bioactive heterocycles, the choice between 6-bromoindazole and 6-iodoindazole is rarely just about reactivity speed; it is a strategic decision balancing oxidative addition rates against catalyst inhibition and atom economy .

  • 6-Iodoindazole offers superior reactivity in Suzuki-Miyaura and Sonogashira couplings due to a weaker C–X bond (

    
     vs. 
    
    
    for C–Br).[1] However, it suffers from iodide-mediated catalyst poisoning in Buchwald-Hartwig aminations and higher light sensitivity.[1]
  • 6-Bromoindazole is the industry standard for scalability. It is robust, cost-effective, and avoids the formation of stable Pd-bridged dimers that plague iodide couplings in amination reactions.[1]

  • Strategic Advantage: The combination of both—6-bromo-3-iodo-1H-indazole —unlocks orthogonal functionalization, allowing chemists to selectively functionalize the C3 position (via I) before the C6 position (via Br).[1][2]

Mechanistic Reactivity Profile

The reactivity difference is governed by the bond dissociation energy (BDE) of the carbon-halogen bond at the C6 position. The indazole C6 position is electronically similar to a meta-substituted aniline but influenced by the electron-withdrawing pyrazole ring.

Feature6-Bromoindazole6-IodoindazoleMechanistic Implication
C–X Bond Energy ~81 kcal/mol~65 kcal/molIodide undergoes oxidative addition (OA) significantly faster, often at room temperature.[1]
Oxidative Addition Rate-limiting with bulky ligandsFast; rarely rate-limitingIodo is preferred for sterically hindered substrates or electron-rich partners.[1]
Catalyst Poisoning LowHigh (in Buchwald) Released

forms stable

dimers, inhibiting the catalytic cycle.
Lithiation (Li-X) Slower, requires

-BuLi or exchange
Very Fast (

-BuLi)
Iodo allows Li-X exchange at

; Bromo often requires higher temps or stronger lithiating agents.[1]
The "Iodide Effect" in Buchwald-Hartwig Amination

While aryl iodides generally react faster, they often perform worse than bromides in Buchwald-Hartwig aminations.[1] The released iodide ion (

Expert Insight: If you must use the 6-iodo derivative for amination, use a solvent where NaI/KI is insoluble (e.g., Toluene) to precipitate the halide, or use specialized ligands like BrettPhos which prevent dimer formation.

BuchwaldMechanismcluster_cycleCatalytic Cycle & InhibitionPd0L-Pd(0)Active CatalystOxAddOxidative Addition(Ar-I vs Ar-Br)Pd0->OxAddPdIIL-Pd(II)-Ar-XOxAdd->PdIIAmineBindAmine Binding& DeprotonationPdII->AmineBindInhibitionINHIBITION TRAP:[Pd(μ-I)]₂ Dimer(Stable/Inactive)PdII->InhibitionHigh [I⁻] conc.(Iodo only)ProdReductive Elimination(Product Release)AmineBind->ProdProd->Pd0Inhibition->Pd0Slow/DifficultcaptionFigure 1: The 'Iodide Effect'. While 6-iodo undergoes oxidative addition faster,the released iodide ions trap the catalyst in an inactive dimer state, often making 6-bromo the superior choice for aminations.

[1]

Strategic Application: Orthogonal Functionalization

The most powerful application of these halides is in the synthesis of 6-bromo-3-iodo-1H-indazole .[1] This building block allows for "programmed" synthesis, essential for kinase inhibitors (e.g., PLK4, VEGFR inhibitors).

Workflow: The Kinase Inhibitor Route
  • Step 1 (C3-Functionalization): The C3-Iodo bond is more reactive towards Pd(0) and Li-exchange.[1] A Suzuki coupling at room temperature will selectively couple at C3.

  • Step 2 (C6-Functionalization): The C6-Bromo bond remains intact during Step 1. It is then activated under forcing conditions (higher temp, stronger ligand) for the second coupling.

OrthogonalStrategyStart6-Bromo-3-iodo-1H-indazole(Bifunctional Core)Step1Step 1: Selective C3 Coupling(Suzuki/Sonogashira)Cond: Pd(PPh₃)₄, Na₂CO₃, 40°CStart->Step1 I reacts > BrIntermedIntermediate:6-Bromo-3-Aryl-indazoleStep1->IntermedStep2Step 2: C6 Coupling(Buchwald/Suzuki)Cond: Pd(dppf)Cl₂, 100°CIntermed->Step2 Br activationFinalFinal Drug Candidate(Disubstituted Indazole)Step2->FinalcaptionFigure 2: Orthogonal reactivity strategy. The reactivity gap between C3-I and C6-Brallows for controlled, sequential assembly of complex drug scaffolds.

[1][2]

Experimental Protocols
Protocol A: Selective Suzuki Coupling (Iodo-Selective)

Target: Coupling at C3-Iodo in the presence of C6-Bromo.[1]

Reagents:

  • 6-Bromo-3-iodo-1H-indazole (1.0 equiv)[1]

  • Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) — Use a milder catalyst to avoid activating the bromide.
    
  • Base:

    
     (aqueous)[3]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge a reaction vial with indazole, boronic acid, and catalyst under Argon.

  • Add dioxane and aqueous base.

  • Critical Step: Stir at 40–50°C . Do not reflux.

  • TLC Monitoring: Monitor the disappearance of the starting material. The mono-coupled product usually has a distinct

    
    .
    
  • Stop Point: If the reaction temperature exceeds 80°C, you risk "scrambling" or coupling at the C6-bromo position.

Protocol B: Buchwald-Hartwig Amination (Bromo-Optimized)

Target: Amination at C6-Bromo (or C6-Iodo with precautions).[1]

Reagents:

  • 6-Bromoindazole derivative (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4-6 mol%)[1]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    (for non-base-sensitive substrates)
  • Solvent: Toluene (anhydrous) or

    
    -Amyl Alcohol.[1]
    

Procedure:

  • Pre-complexation: Stir

    
     and XPhos in the solvent for 5 mins at RT to form the active 
    
    
    species.
  • Add the aryl halide, amine, and base.[4]

  • Seal and heat to 100–110°C .

  • Self-Validation:

    • Color Change: Reaction often turns from dark purple/red (Pd precursor) to orange/brown (active cycle).

    • If using Iodo: If the reaction stalls after 20% conversion, add silver triflate (AgOTf) or switch solvent to Toluene to precipitate NaI/KI.

Decision Matrix: When to Use Which?
ScenarioRecommended HalideRationale
Routine Suzuki Coupling 6-Bromo Cheaper, more stable, sufficient reactivity with modern catalysts (e.g., Pd-118, SPhos).[1]
Difficult/Steric Coupling 6-Iodo Weaker bond allows oxidative addition even with bulky partners or electron-rich rings.[1]
Buchwald Amination 6-Bromo Avoids iodide inhibition; more reliable kinetics with standard ligands (BINAP, XPhos).[1]
Lithium-Halogen Exchange 6-Iodo Ultra-fast exchange at

minimizes side reactions like deprotonation of the pyrazole N-H (if protected).[1]
Sequential Synthesis Both Use 6-bromo-3-iodo.[1][2] React I first, Br second.
Storage/Stability 6-Bromo 6-Iodo compounds turn purple/brown over time (liberation of

) if exposed to light.[1]
References
  • Mechanistic Studies on Iodide Inhibition

    • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides[1]

    • Source: Journal of the American Chemical Society / PMC
    • URL:[Link]

  • Orthogonal Reactivity (Suzuki/Sonogashira)

    • Title: 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block[1][2]

    • Source: Unibrom Corp / Technical D
  • Buchwald-Hartwig Optimization

    • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source: WuXi AppTec[1]

    • URL:[Link]

  • Indazole Synthesis Review

    • Title: C3-Indazole Functionaliz
    • Source: Chimica Italiana[1]

    • URL:[Link]

  • Kinase Inhibitor Application (PLK4/Axitinib)

    • Title: Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
    • Source: European Journal of Medicinal Chemistry / PMC
    • URL:[Link]

Comparative Stability & Synthetic Utility: 1H-indazole vs. 2H-indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as a bioisostere for indole and purine systems.[1] However, its utility is often complicated by annular tautomerism. While 1H-indazole is the thermodynamically dominant species, the 2H-indazole scaffold has emerged as a critical pharmacophore in recent FDA-approved kinase inhibitors and anti-inflammatory agents.

This guide provides a definitive technical comparison of these two scaffolds. It moves beyond basic textbook definitions to address the practical challenges of regioselective synthesis and unambiguous structural assignment —the two most common bottlenecks in indazole drug development.

Thermodynamic & Electronic Stability Analysis

The fundamental difference between the two tautomers lies in their aromaticity and electronic distribution. Understanding this is prerequisite to controlling their chemistry.

The Energy Landscape

The 1H-indazole tautomer is significantly more stable than the 2H-form.[2][3][4][5][6][7] This stability arises because the 1H-form preserves the full aromaticity of the benzene ring (benzenoid structure), whereas the 2H-form forces the benzene ring into a quinoid-like distortion to maintain conjugation.

Feature1H-Indazole (Benzenoid)2H-Indazole (Quinoid)
Structure Type Benzenoid (fully aromatic benzene ring)Ortho-Quinoid (disrupted benzene aromaticity)
Relative Energy (

G)
0.0 kcal/mol (Ground State)+2.3 to +4.5 kcal/mol (Less Stable)
Dipole Moment (

)
~1.5 - 1.8 D (Less Polar)~3.4 - 3.8 D (More Polar)
Boiling Point Lower (due to lower polarity)Higher (due to strong dipole interactions)
pKa (Acidity) pKa ~13.8 (NH deprotonation)Similar range, but N2-H is rarely isolated free
Tautomeric Equilibrium Visualization

The following diagram illustrates the energy barrier and equilibrium bias. Note that in solution, protic solvents can lower the energy gap by stabilizing the more polar 2H-tautomer, but 1H remains dominant.

IndazoleEnergy H1 1H-Indazole (Benzenoid) 0.0 kcal/mol TS Transition State (Proton Transfer) H1->TS Activation Energy TS->H1 H2 2H-Indazole (Quinoid) +4.5 kcal/mol TS->H2 Endothermic H2->TS

Figure 1: Thermodynamic energy landscape of indazole tautomerism. The 1H-form is the global minimum.

Synthetic Accessibility & Regioselectivity[7][8]

The "Indazole Alkylation Problem" is a classic issue in process chemistry. Direct alkylation of unsubstituted indazole typically yields a mixture of N1 (thermodynamic) and N2 (kinetic/steric) products.

Mechanism of Selectivity
  • N1-Alkylation (Thermodynamic Control): Under standard basic conditions (e.g., NaH/DMF, Cs2CO3/CH3CN), the indazolyl anion attacks the electrophile. The N1 position is favored electronically and thermodynamically.

  • N2-Alkylation (Kinetic/Specific Control): Accessing the 2H-scaffold often requires "tricks" to overcome the thermodynamic bias:

    • Steric Blockade: Bulky substituents at C7 or C3 can sterically hinder N1, pushing reaction to N2.

    • Reagent Control: Use of alkyl trichloroacetimidates with Lewis acids can favor N2 via a specific transition state.

    • Photochemistry:[8] UV-induced cyclization of ortho-nitrobenzyl amines often yields 2H-indazoles directly.

Decision Matrix for Synthesis

Use this workflow to select the correct synthetic route for your target scaffold.

SynthesisDecision Start Target Scaffold? N1_Target 1H-Indazole (N1-R) Start->N1_Target N2_Target 2H-Indazole (N2-R) Start->N2_Target Cond1 Standard Alkylation (NaH, DMF, R-X) N1_Target->Cond1 Cond2 Is C7 or C3 Sterically Hindered? N2_Target->Cond2 Result1 Major: N1 Minor: N2 (Separable by Col. Chrom.) Cond1->Result1 DirectAlk Direct Alkylation (Favors N2 due to sterics) Cond2->DirectAlk Yes SpecialAlk Use Trichloroacetimidate or Photochemical Cyclization Cond2->SpecialAlk No YesHind Yes NoHind No

Figure 2: Synthetic decision tree for accessing N1 vs. N2 regioisomers.

Experimental Protocols: The "Self-Validating" System

As a scientist, you cannot rely on "expected" results. You must prove the regiochemistry of every indazole intermediate. The following protocols are designed to be self-validating.

Protocol A: Regioselective Alkylation (N1-Dominant)

This protocol maximizes N1 selectivity but acknowledges the formation of N2, requiring separation.

  • Dissolution: Dissolve Indazole (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Observation: Gas evolution (

    
    ). Stir for 30 min at RT to ensure complete anion formation (solution typically turns yellow/orange).
    
  • Alkylation: Cool to 0°C. Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir. Monitor by TLC/LCMS.

    • Checkpoint: N1 product is usually less polar (higher

      
      ) than N2 product on Silica gel (Hex/EtOAc).
      
  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography is mandatory to remove the N2 isomer (typically 5-15% of the mixture).

Protocol B: Structural Validation (NMR)

Never assume regiochemistry based on yield. You must run 2D NMR.

The Golden Rule of Indazole Assignment:

  • HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method.

  • NOESY (Nuclear Overhauser Effect) is secondary support.

ExperimentN1-Alkyl Indazole SignalN2-Alkyl Indazole Signal
1H NMR N-CH protons often shielded relative to N2.N-CH protons often deshielded (~0.2-0.5 ppm downfield vs N1).
13C NMR C3 and C7a shifts are characteristic.C3 and C7a shifts differ significantly.
HMBC (Critical) Cross-peak between N-CH

and C7a
(Junction Carbon). No cross-peak to C3.
Cross-peak between N-CH

and C3.
No cross-peak to C7a.
NOESY Correlation between N-CH

and C7-H.
Correlation between N-CH

and C3-H.
HMBC Logic Flow for Assignment

NMR_Validation Start Isolate Pure Isomer RunHMBC Run 1H-13C HMBC (Focus: N-CH2 protons) Start->RunHMBC Decision Observe Cross-Peaks RunHMBC->Decision Res1 Correlation to C7a (Junction) NO Correlation to C3 Decision->Res1 Pattern A Res2 Correlation to C3 NO Correlation to C7a Decision->Res2 Pattern B Concl1 CONFIRMED: 1H-Indazole (N1) Res1->Concl1 Concl2 CONFIRMED: 2H-Indazole (N2) Res2->Concl2

Figure 3: HMBC logic flow for unambiguous regioisomer assignment.

Case Study: Why Use the Less Stable 2H-Scaffold?

If 1H is more stable, why do drug hunters pursue 2H-indazoles?

Case Study: Indazole-based Kinase Inhibitors In the development of inhibitors for kinases (e.g., ITK, JAK), the binding pocket often requires a specific hydrogen bond donor/acceptor motif that the 1H-form cannot provide without steric clash.

  • Geometry: The N2-substituted indazole projects the C3-substituent and the benzene ring at a different vector compared to N1.

  • Bioisosterism: 2H-indazole is a closer isostere to the purine ring system (found in ATP) regarding the vector of the N-substituent, allowing it to mimic the ribose attachment point in ATP-competitive inhibitors.

References

  • Tautomeric Stability & Thermodynamics

    • Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2.

  • Regioselective Synthesis (N1 vs N2)

    • Lovering, F., et al. "Regioselective Synthesis of N1- and N2-Alkyl Indazoles." Tetrahedron.

    • Cheung, M., et al. "Investigation of the Regioselectivity of Alkylation of Indazoles." Journal of Organic Chemistry.

  • HMBC Characterization Methods

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier.

  • Biological Relevance (Kinase Inhibitors)

    • Vazquez, M. L., et al. "Indazoles as privileged scaffolds in drug discovery." Journal of Medicinal Chemistry.

  • Recent Advances in N2-Selectivity

    • Dong, L., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[4] Synthesis.

Sources

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